ARN 077
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARN-077: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), a fatty acid ethanolamide with well-documented anti-inflammatory and analgesic properties. By blocking NAAA activity, ARN-077 effectively increases the intracellular and tissue levels of PEA. This elevation in PEA subsequently leads to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in inflammation. The downstream effects of PPAR-α activation include the modulation of pro-inflammatory signaling pathways, resulting in the attenuation of inflammatory responses and the alleviation of pain. This technical guide provides an in-depth overview of the mechanism of action of ARN-077, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: NAAA Inhibition
ARN-077 exerts its pharmacological effects through the potent and selective inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that specifically catalyzes the breakdown of N-acylethanolamines, such as palmitoylethanolamide (PEA), into their corresponding fatty acids and ethanolamine.
Biochemical Potency
ARN-077 has demonstrated high potency in inhibiting NAAA from different species. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Species | Value |
| IC50 | Human NAAA | 7 nM[1] |
| IC50 | Rat NAAA | 45 nM |
Downstream Signaling Cascade
The inhibition of NAAA by ARN-077 initiates a cascade of molecular events, beginning with the accumulation of its primary substrate, PEA.
Elevation of Palmitoylethanolamide (PEA) Levels
By preventing the degradation of PEA, ARN-077 leads to a significant increase in the endogenous concentrations of this lipid mediator in various tissues. This is a critical step in the mechanism of action, as PEA is the primary signaling molecule responsible for the therapeutic effects of ARN-077.
Activation of Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)
Elevated levels of PEA lead to the activation of PPAR-α, a ligand-activated transcription factor. Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Modulation of Inflammatory Pathways
The activation of PPAR-α by the ARN-077/PEA axis results in the downstream regulation of key inflammatory pathways:
-
Inhibition of NF-κB Signaling: PPAR-α activation has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This interference can occur through the direct interaction of PPAR-α with NF-κB components or by increasing the expression of the NF-κB inhibitor, IκBα.
-
Suppression of Pro-inflammatory Mediators: The transcriptional regulatory activity of PPAR-α leads to a decrease in the expression of several pro-inflammatory genes, including those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Modulation of the Akt/mTOR Pathway: Evidence suggests that PEA can also influence the Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and inflammation.
Preclinical Efficacy
The therapeutic potential of ARN-077 has been evaluated in several preclinical models of inflammation and pain.
Anti-inflammatory Activity
In a mouse model of allergic contact dermatitis induced by dinitrofluorobenzene (DNFB), topical application of ARN-077 demonstrated a dose-dependent reduction in ear swelling.
| Dose of ARN-077 | Reduction in Ear Swelling (%) |
| 1% | ~50% |
| 3% | ~70% |
Antinociceptive Activity
ARN-077 has shown significant efficacy in rodent models of inflammatory and neuropathic pain.
-
Carrageenan-induced Hyperalgesia: In a model of inflammatory pain induced by intraplantar injection of carrageenan in mice, topical ARN-077 reversed thermal hyperalgesia.
-
Sciatic Nerve Ligation-induced Allodynia: In a neuropathic pain model involving chronic constriction injury of the sciatic nerve in mice, topical ARN-077 attenuated mechanical allodynia.
The antinociceptive effects of ARN-077 were shown to be dependent on PPAR-α, as these effects were absent in PPAR-α knockout mice.
Experimental Protocols
NAAA Inhibition Assay
Objective: To determine the in vitro potency of ARN-077 in inhibiting NAAA activity.
Materials:
-
Recombinant human or rat NAAA
-
Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin-7-yl)palmitamide)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100, 1 mM EDTA)
-
ARN-077 dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ARN-077 in assay buffer.
-
Add a fixed concentration of NAAA to each well of the microplate.
-
Add the different concentrations of ARN-077 to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Carrageenan-Induced Inflammatory Pain Model
Objective: To evaluate the in vivo anti-inflammatory and analgesic efficacy of ARN-077.
Animals: Male C57BL/6 mice.
Materials:
-
Lambda-carrageenan solution (1% in sterile saline)
-
ARN-077 formulated for topical administration
-
Plantar test apparatus (for measuring thermal hyperalgesia) or von Frey filaments (for measuring mechanical allodynia)
Procedure:
-
Acclimatize mice to the testing environment.
-
Measure baseline nociceptive thresholds (thermal latency or mechanical withdrawal threshold).
-
Administer ARN-077 or vehicle topically to the plantar surface of the hind paw.
-
After a specified pretreatment time, induce inflammation by injecting carrageenan into the plantar surface of the same hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the nociceptive thresholds again.
-
Compare the changes in nociceptive thresholds between the ARN-077-treated and vehicle-treated groups to determine the analgesic effect.
Allergic Contact Dermatitis Model
Objective: To assess the efficacy of ARN-077 in a model of skin inflammation.
Animals: Male BALB/c mice.
Materials:
-
Dinitrofluorobenzene (DNFB) solution (0.5% in acetone/olive oil)
-
ARN-077 formulated for topical administration
-
Micrometer for measuring ear thickness
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a solution of DNFB to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone.
-
Treatment: Apply ARN-077 or vehicle topically to the challenged ear at specified time points (e.g., immediately after challenge and 24 hours later).
-
Measurement: At 24 and 48 hours after the challenge, measure the thickness of both ears using a micrometer.
-
Analysis: Calculate the degree of ear swelling by subtracting the thickness of the vehicle-treated ear from the DNFB-challenged ear. Compare the ear swelling between the ARN-077-treated and vehicle-treated groups.
Conclusion
ARN-077 is a promising therapeutic candidate that operates through a well-defined mechanism of action. By potently and selectively inhibiting NAAA, it enhances the endogenous levels of PEA, which in turn activates PPAR-α to exert significant anti-inflammatory and analgesic effects. The preclinical data robustly support its potential for the treatment of a range of inflammatory and pain conditions. Further investigation into its clinical efficacy and safety profile is warranted.
References
The Therapeutic Potential of ARN-077: A Technical Guide for Researchers
An In-depth Analysis of a Novel N-Acylethanolamine Acid Amidase (NAAA) Inhibitor for Inflammatory and Nociceptive Disorders
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2] By blocking NAAA, ARN-077 prevents the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA).[3] The resulting increase in PEA levels leads to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in modulating inflammation and pain signaling pathways.[1][3] Preclinical studies have demonstrated the significant therapeutic potential of ARN-077 in models of allergic contact dermatitis, inflammatory pain, and neuropathic pain, positioning it as a promising candidate for the development of novel treatments for a range of inflammatory and pain-related conditions.
Core Quantitative Data
The following tables summarize the key quantitative data for ARN-077 from preclinical studies.
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (NAAA Inhibition) | Human | 7 nM | |
| Rat (native lung) | 45 ± 3 nM | ||
| Rat (recombinant) | 11 nM |
Table 1: In Vitro Potency of ARN-077
| Animal Model | Dosing Regimen (Topical) | Key Efficacy Endpoints | Outcome | Reference(s) |
| DNFB-Induced Allergic Contact Dermatitis (Mouse) | 1-10% ARN-077 | Ear swelling, scratching behavior, cytokine levels | Dose-dependent reduction in inflammation and pruritus. | |
| Carrageenan-Induced Inflammatory Pain (Mouse) | 1-30% ARN-077 | Paw edema, heat hyperalgesia | Dose-dependent reduction in edema and hyperalgesia. | |
| Chronic Constriction Injury (Neuropathic Pain, Mouse) | 1-30% ARN-077 (once daily) | Heat hyperalgesia, mechanical allodynia | Dose-dependent reduction in hyperalgesia and allodynia. | |
| UVB-Induced Allodynia (Rat) | 30% ARN-077 | Mechanical allodynia | Reversal of allodynia. |
Table 2: In Vivo Efficacy of ARN-077
Note: More specific quantitative dose-response data for the DNFB-induced dermatitis model was not available in the public domain at the time of this review.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by ARN-077 and a typical experimental workflow for its preclinical evaluation.
References
- 1. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
ARN077: A Selective N-Acylethanolamine Acid Amidase (NAAA) Inhibitor for Pain and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARN077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid mediator palmitoylethanolamide (PEA). By blocking NAAA activity, ARN077 elevates endogenous PEA levels, thereby potentiating its analgesic and anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This document provides a comprehensive technical overview of ARN077, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for pain and inflammatory disorders.
Introduction
N-acylethanolamine acid amidase (NAAA) is a key enzyme in the regulation of N-acylethanolamines, a class of endogenous lipid signaling molecules that includes the anti-inflammatory and analgesic mediator, palmitoylethanolamide (PEA).[1][2] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its biological activity.[3] Inhibition of NAAA represents a promising therapeutic strategy to enhance and prolong the beneficial effects of endogenous PEA.[4]
ARN077 (also known as URB913) is a potent, selective, and reversible inhibitor of NAAA.[5] Its chemical formula is 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate. Due to its rapid hydrolysis in plasma, ARN077 is primarily investigated for topical administration, showing significant efficacy in various preclinical models of pain and inflammation.
Mechanism of Action
ARN077 exerts its pharmacological effects by selectively inhibiting NAAA. This inhibition leads to an accumulation of endogenous fatty acid ethanolamides (FAEs), particularly PEA and oleoylethanolamide (OEA), in tissues where NAAA is expressed, such as macrophages and other immune cells. The elevated levels of these FAEs, in turn, activate peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammatory responses and pain signaling. The anti-nociceptive and anti-inflammatory effects of ARN077 are largely dependent on PPAR-α activation, as demonstrated by the lack of efficacy in PPAR-α deficient mice and the reversal of its effects by PPAR-α antagonists.
Data Presentation
In Vitro Activity
The inhibitory potency of ARN077 against NAAA has been determined in various assays. The compound exhibits high affinity for both human and rat NAAA.
| Target Enzyme | Species | IC50 (nM) | Assay Conditions | Reference(s) |
| NAAA | Human | 7 | Recombinant enzyme | |
| NAAA | Rat | 11 | Recombinant enzyme | |
| NAAA | Rat | 45 ± 3 | Native lung enzyme |
Selectivity Profile
ARN077 demonstrates high selectivity for NAAA over other related hydrolases, such as fatty acid amide hydrolase (FAAH) and acid ceramidase.
| Enzyme | Species | Inhibition at 10 µM ARN077 | Reference(s) |
| FAAH | Rat | No significant inhibition | |
| Acid Ceramidase | Rat | No significant inhibition |
In Vivo Efficacy
Topical application of ARN077 has been shown to be effective in various rodent models of inflammatory and neuropathic pain.
| Animal Model | Species | Administration | Dose | Outcome | Reference(s) |
| Carrageenan-induced hyperalgesia | Mouse | Topical | 1-30% | Dose-dependent reduction in paw edema and heat hyperalgesia | |
| Sciatic nerve ligation | Mouse | Topical | 1-30% | Dose-dependent reduction in mechanical allodynia | |
| UVB-induced hyperalgesia | Rat | Topical | 3-30% | Dose-dependent reduction in heat hyperalgesia | |
| TPA-induced edema | Mouse | Topical | 10% | Reduction in ear edema and normalization of PEA and OEA levels | |
| Allergic contact dermatitis (DNFB) | Mouse | Topical | Dose-dependent | Attenuation of inflammation and pruritus |
Experimental Protocols
NAAA Enzyme Activity Assay
This protocol outlines a method to determine the inhibitory activity of compounds against NAAA using a radiolabeled substrate.
Materials:
-
Recombinant or native NAAA enzyme preparation
-
[14C]palmitoylethanolamide ([14C]PEA)
-
Assay buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM dithiothreitol (DTT), pH 4.5
-
Test compound (e.g., ARN077) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Pre-incubate the NAAA enzyme preparation with the test compound or vehicle (DMSO) in assay buffer for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [14C]PEA to the mixture.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).
-
Separate the radiolabeled product ([14C]ethanolamine) from the unreacted substrate by TLC.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the anti-inflammatory properties of test compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound formulation (e.g., ARN077 in a suitable vehicle for topical application)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compound or vehicle to the plantar surface of the right hind paw of the mice.
-
After a predetermined time (e.g., 1 hour), inject 20-50 µL of carrageenan solution subcutaneously into the plantar surface of the same paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Sciatic Nerve Ligation (SNL) Model in Mice
This model is used to induce neuropathic pain and evaluate the efficacy of analgesic compounds.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
Test compound formulation
Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Separate the muscle to reveal the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a few days to develop mechanical allodynia.
-
Administer the test compound or vehicle topically to the paw of the ligated limb.
-
Assess mechanical allodynia using von Frey filaments at different time points after treatment.
UVB-Induced Hyperalgesia in Rats
This model mimics the pain and inflammation associated with sunburn.
Materials:
-
Male Wistar rats (150-200 g)
-
UVB light source
-
Anesthetic or restraining device
-
Test compound formulation
-
Plantar test apparatus (for assessing thermal hyperalgesia)
Procedure:
-
Lightly anesthetize or restrain the rat.
-
Expose the plantar surface of one hind paw to a controlled dose of UVB radiation (e.g., 250-350 mJ/cm²).
-
Allow the animals to develop thermal hyperalgesia over 24-48 hours.
-
Administer the test compound or vehicle topically to the UVB-exposed paw.
-
Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus at various time points after treatment.
Visualizations
Signaling Pathway of ARN077
Caption: ARN077 inhibits NAAA, increasing PEA levels and activating PPAR-α to reduce pain and inflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of ARN077 in rodent models of pain and inflammation.
Logical Relationship of NAAA Inhibition and PPAR-α Activation```dot
References
- 1. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultra violet-induced localized inflammatory hyperalgesia in awake rats and the role of sensory and sympathetic innervation of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ARN-077: A Potent and Selective NAAA Inhibitor for Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA), a key regulator of the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By blocking the degradation of PEA, ARN-077 elevates its levels, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent attenuation of inflammatory and nociceptive responses. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ARN-077, with a focus on its potential as a topical agent for inflammatory skin conditions.
Introduction
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in terminating the biological actions of N-acylethanolamines, a class of bioactive lipids.[1] One of the primary substrates for NAAA is palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2] PEA exerts its effects primarily through the activation of the nuclear receptor PPAR-α.[2] Inhibition of NAAA presents a promising therapeutic strategy to enhance the endogenous levels of PEA at sites of inflammation and injury, thereby amplifying its beneficial effects. ARN-077, chemically known as 5-phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, emerged from a focused drug discovery effort to identify potent and selective NAAA inhibitors.[1]
Discovery and Synthesis
The development of ARN-077 was the result of structure-activity relationship (SAR) studies on a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters. These investigations aimed to optimize the potency and drug-like properties of this chemical class as NAAA inhibitors.
Synthesis of ARN-077
The synthesis of ARN-077 is achieved through a multi-step process starting from d-Threonine, as detailed in the Journal of Medicinal Chemistry (2013, 56, 17, 6917-6934). The general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 5-Phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate (ARN-077)
-
Step 1: Preparation of α-Substituted β-Hydroxycarboxylic Acid Intermediate. d-Threonine is reacted with an activated form of 5-phenylpentanol. The activation of the alcohol can be achieved by converting it into an imidazole 1-carboxylate or a 2-pyridyl carbonate derivative. This reaction yields the corresponding α-substituted β-hydroxycarboxylic acid.
-
Step 2: Cyclization to form the β-Lactone Ring. The intermediate from Step 1 is then subjected to a cyclization reaction to form the characteristic β-lactone ring of ARN-077. This is typically achieved using a suitable dehydrating agent.
-
Step 3: Purification. The final product, ARN-077, is purified using standard chromatographic techniques to yield the desired compound with high purity.
Mechanism of Action
ARN-077 functions by potently and selectively inhibiting the NAAA enzyme. This inhibition leads to an accumulation of the endogenous NAAA substrate, PEA, in tissues where NAAA is expressed, such as macrophages and B lymphocytes. The elevated levels of PEA then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation, leading to a reduction in the inflammatory response.
Quantitative Data
The inhibitory potency and selectivity of ARN-077 have been characterized in various in vitro and in vivo models.
| Parameter | Species | Value | Reference |
| IC50 | Human NAAA | 7 nM | |
| IC50 | Rat NAAA | 50 nM | |
| IC50 (enantiomer) | Rat NAAA | 3.53 µM |
Table 1: In Vitro Inhibitory Potency of ARN-077
| Animal Model | Treatment | Effect | Reference |
| Mouse Model of Allergic Contact Dermatitis | Topical ARN-077 | Dose-dependent reduction in edema and scratching behavior | |
| Mouse Model of Allergic Contact Dermatitis | Topical ARN-077 | Normalization of circulating levels of pro-inflammatory cytokines and IgE |
Table 2: In Vivo Efficacy of ARN-077
Experimental Protocols
NAAA Inhibition Assay
The inhibitory activity of ARN-077 on NAAA can be determined using a fluorometric assay with the substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA).
Experimental Protocol: NAAA Activity Assay
-
Enzyme Preparation: Prepare a lysate from cells overexpressing NAAA (e.g., HEK293 cells) or from tissues with high NAAA expression (e.g., rat lung).
-
Reaction Mixture: In a microplate well, combine the enzyme preparation with ARN-077 at various concentrations in an appropriate assay buffer (typically at an acidic pH to optimize NAAA activity).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PAMCA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released 7-amino-4-methylcoumarin to determine NAAA activity.
-
Data Analysis: Calculate the IC50 value of ARN-077 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Allergic Contact Dermatitis
The anti-inflammatory effects of topical ARN-077 can be evaluated in a mouse model of allergic contact dermatitis induced by 2,4-dinitrofluorobenzene (DNFB).
Experimental Protocol: DNFB-Induced Allergic Contact Dermatitis
-
Sensitization: On day 0, sensitize mice by applying a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the dorsal side of one ear. The contralateral ear receives the vehicle as a control.
-
Treatment: Apply a topical formulation of ARN-077 to the challenged ear at specified time points before and/or after the challenge.
-
Evaluation of Inflammation: At various time points after the challenge (e.g., 24, 48, and 72 hours), measure ear swelling (edema) using a caliper.
-
Behavioral Assessment: Monitor and quantify scratching behavior as a measure of pruritus.
-
Biochemical Analysis: At the end of the experiment, collect ear tissue and blood samples. Analyze tissue for PEA levels and blood for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and IgE.
Conclusion
ARN-077 is a well-characterized, potent, and selective inhibitor of NAAA. Its mechanism of action, centered on the enhancement of the endogenous anti-inflammatory mediator PEA, provides a targeted approach for the management of inflammatory conditions. Preclinical studies have demonstrated its efficacy in a relevant animal model of allergic contact dermatitis, supporting its development as a topical therapeutic agent. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of ARN-077 and other NAAA inhibitors. The compound's rapid systemic clearance makes it particularly attractive for topical applications, potentially minimizing off-target effects.
References
The Role of ARN-077 in Modulating Palmitoylethanolamide (PEA) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the mechanism of action of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). It is crucial to distinguish that the "PEA" modulated by ARN-077 is Palmitoylethanolamide , an endogenous fatty acid amide with significant anti-inflammatory and analgesic properties, and not Phenylethylamine, a trace amine with which it shares an acronym. ARN-077 elevates the endogenous levels of Palmitoylethanolamide (PEA) by preventing its degradation. This elevation in PEA subsequently enhances the activation of Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α), a key nuclear receptor involved in the regulation of inflammatory and pain signaling pathways. This guide provides an in-depth overview of the pharmacology of ARN-077, detailed experimental protocols for its study, quantitative data on its activity, and visualizations of the relevant biological and experimental workflows.
Introduction: Clarifying the "PEA" Nomenclature
A critical point of clarification is the distinction between two compounds commonly abbreviated as PEA:
-
Phenylethylamine: A trace amine and central nervous system stimulant. Its levels are primarily modulated by the enzyme Monoamine Oxidase-B (MAO-B).
-
Palmitoylethanolamide (PEA): An endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family. It is a key regulator of inflammation and pain.[1][2][3][4][5]
ARN-077 does not modulate Phenylethylamine levels. Instead, its therapeutic effects are derived from its potent and selective inhibition of N-acylethanolamine acid amidase (NAAA), the primary enzyme responsible for the degradation of Palmitoylethanolamide.
Mechanism of Action of ARN-077
The Role of N-Acylethanolamine Acid Amidase (NAAA)
NAAA is a lysosomal cysteine hydrolase that plays a crucial role in terminating the biological activity of PEA. It catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus downregulating its signaling. NAAA is highly expressed in immune cells, such as macrophages and B lymphocytes, positioning it as a key regulator of inflammatory processes. The enzyme is translated as a proenzyme and requires autocatalytic cleavage under acidic conditions (optimal pH ~4.5-5.0) to become active, consistent with its lysosomal localization.
ARN-077 as a Selective NAAA Inhibitor
ARN-077 is a potent, selective, and systemically active inhibitor of NAAA. By inhibiting NAAA, ARN-077 prevents the degradation of endogenous PEA, leading to its accumulation in tissues where NAAA is active. This sustained elevation of PEA levels enhances its natural biological functions.
Downstream Signaling: The PPAR-α Pathway
The primary downstream target of elevated PEA is the Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). PPAR-α is a ligand-activated nuclear receptor that, upon activation by PEA, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Activation of PPAR-α by PEA leads to:
-
Downregulation of pro-inflammatory gene expression: This includes key cytokines and enzymes involved in the inflammatory cascade.
-
Upregulation of anti-inflammatory genes.
-
Modulation of pain perception.
The anti-inflammatory and analgesic effects of ARN-077 are largely dependent on this PEA-mediated activation of PPAR-α.
Quantitative Data
The following tables summarize the key quantitative parameters related to the activity of ARN-077 and its modulation of PEA.
| Compound | Target | Species | IC50 | Reference(s) |
| ARN-077 | NAAA | Human | 7 nM | |
| ARN-077 (enantiomer) | NAAA | Rat | 3.53 µM |
Table 1: In Vitro Inhibitory Potency of ARN-077.
| Animal Model | Treatment | Tissue | Effect on PEA Levels | Reference(s) |
| Mouse model of allergic contact dermatitis | Topical ARN-077 | Skin | Increased | |
| Rat model of chronic constriction injury | - | Sciatic Nerve | Reduced PEA levels restored by ARN-077 | |
| Rat model of Freund's adjuvant-induced inflammation | - | Paw | Reduced PEA levels restored by ARN-077 |
Table 2: In Vivo Effects of ARN-077 on Palmitoylethanolamide (PEA) Levels.
Mandatory Visualizations
Caption: ARN-077 Signaling Pathway.
Caption: NAAA Inhibition Assay Workflow.
Experimental Protocols
Protocol for In Vitro NAAA Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the IC50 value of ARN-077 against NAAA using a fluorogenic substrate.
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic NAAA substrate (e.g., N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide - PAMCA)
-
ARN-077
-
NAAA Assay Buffer: 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, pH 4.5
-
DMSO (for compound dilution)
-
Black, half-volume 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of ARN-077 in DMSO. Create a serial dilution series in DMSO, and then dilute further into the NAAA Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
Enzyme Preparation: Dilute the recombinant human NAAA protein in cold NAAA Assay Buffer to the desired working concentration (e.g., 0.25 µg/mL).
-
Assay Plate Setup:
-
Add 20 µL of the diluted NAAA enzyme solution to each well of the 96-well plate.
-
Add 2 µL of the diluted ARN-077 solutions (or vehicle for control wells) to the respective wells.
-
Include "no enzyme" controls (blank) and "no inhibitor" controls (100% activity).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow ARN-077 to bind to the NAAA enzyme.
-
Reaction Initiation: Prepare the substrate solution by diluting the PAMCA stock in NAAA Assay Buffer. Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for 7-amino-4-methylcoumarin released from PAMCA) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" blank from all other wells.
-
Calculate the percent inhibition for each ARN-077 concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the ARN-077 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Quantification of Palmitoylethanolamide in Tissue by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of PEA from biological tissue samples.
Materials:
-
Biological tissue (e.g., brain, skin, paw)
-
Internal Standard (IS): Deuterated PEA (PEA-d4)
-
Extraction Solvents: Acetonitrile, Chloroform, Methanol (LC-MS grade)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen tissue sample.
-
Add a known amount of the internal standard (PEA-d4) to the sample.
-
Add cold extraction solvent (e.g., acetonitrile or a 2:1:1 mixture of chloroform:methanol:water).
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction:
-
Sonicate the homogenate to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the lipid extract.
-
The extract may be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both PEA and the PEA-d4 internal standard.
-
Example transition for PEA: m/z 300.3 → 62.1
-
Example transition for PEA-d4: m/z 304.3 → 62.1
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of PEA with a fixed amount of PEA-d4.
-
Calculate the ratio of the peak area of PEA to the peak area of PEA-d4 for both the standards and the unknown samples.
-
Quantify the amount of PEA in the tissue samples by interpolating their peak area ratios onto the standard curve.
-
Normalize the final concentration to the initial weight of the tissue (e.g., pmol/g or ng/g).
-
Conclusion
ARN-077 is a valuable pharmacological tool and a promising therapeutic candidate that operates through a well-defined mechanism: the selective inhibition of NAAA. This action leads to a significant and localized increase in the levels of the anti-inflammatory and analgesic lipid mediator, Palmitoylethanolamide. The subsequent activation of the PPAR-α signaling pathway is central to the therapeutic effects of ARN-077. It is imperative for researchers in the field to distinguish between Palmitoylethanolamide and Phenylethylamine to accurately interpret and advance the study of this and related compounds. The protocols and data presented in this guide provide a foundational framework for the continued investigation of ARN-077 and the broader role of the NAAA-PEA-PPAR-α axis in health and disease.
References
- 1. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide Promotes White-to-Beige Conversion and Metabolic Reprogramming of Adipocytes: Contribution of PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
The Selective N-Acylethanolamine Acid Amidase Inhibitor ARN077: A Technical Guide to its Effects on the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ARN077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). We detail its mechanism of action, its impact on the endocannabinoid system, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes complex biological and experimental workflows. ARN077's ability to indirectly influence the endocannabinoid system by augmenting the levels of specific N-acylethanolamines, without directly interacting with cannabinoid receptors, presents a novel therapeutic avenue for inflammatory and pain-related disorders.
Introduction
The endocannabinoid system (ECS) is a complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which exert their effects mainly through cannabinoid receptors CB1 and CB2. However, the broader endocannabinoid system also includes other related N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). These molecules, while not binding to cannabinoid receptors, modulate various biological responses, including inflammation and pain, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).
The levels of these signaling lipids are tightly controlled by a balance of biosynthesis and degradation. N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that preferentially degrades saturated and monounsaturated NAEs like PEA and OEA.[1][2] By inhibiting NAAA, it is possible to increase the endogenous concentrations of these anti-inflammatory and analgesic lipids. ARN077 has emerged as a potent and selective inhibitor of NAAA, offering a targeted approach to modulate the ECS for therapeutic benefit.[3]
Mechanism of Action of ARN077
ARN077 is a potent, non-competitive inhibitor of NAAA.[3] Kinetic analyses have demonstrated that it rapidly interacts with the enzyme.[3] While its inhibition of rat NAAA is reversible, its interaction with the human enzyme is only partially reversible. ARN077 does not exhibit significant inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, nor does it inhibit the structurally related acid ceramidase. This selectivity for NAAA is a key feature of ARN077, allowing for the specific potentiation of PEA and OEA signaling pathways without directly affecting the signaling of the primary endocannabinoids, AEA and 2-AG.
The downstream effects of ARN077 are not mediated by cannabinoid receptors but rather through the activation of PPAR-α by the elevated levels of PEA and OEA. This has been demonstrated in studies where the anti-inflammatory and analgesic effects of ARN077 were blocked by the PPAR-α antagonist GW6471 and were absent in PPAR-α deficient mice.
Quantitative Data
The inhibitory potency of ARN077 against NAAA has been quantified in several studies. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of ARN077
| Target Enzyme | Species | IC50 (nM) | Inhibition Mechanism | Reference |
| NAAA | Human | 7 | - | |
| NAAA (recombinant) | Rat | 11 | Non-competitive | |
| NAAA (native lung) | Rat | 45 ± 3 | Non-competitive | |
| FAAH | Rat | >10,000 | - | |
| Acid Ceramidase | Rat | >100,000 | - |
Table 2: In Vivo Effects of Topical ARN077 on Endocannabinoid and Related Lipid Levels
| Animal Model | Tissue | Treatment | PEA Levels | OEA Levels | Anandamide (AEA) Levels | Reference |
| TPA-induced inflammation (mouse ear) | Skin | 10% ARN077 | Increased (normalized) | Increased (normalized) | No significant change | |
| Sciatic Nerve Ligation (mouse) | Sciatic Nerve | 10% ARN077 | Increased (normalized) | No statistically detectable effect | No statistically detectable effect |
Signaling Pathways and Experimental Workflows
ARN077 Signaling Pathway
The following diagram illustrates the mechanism by which ARN077 exerts its effects. By inhibiting NAAA, ARN077 prevents the degradation of PEA and OEA, leading to their accumulation. These lipids then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation and pain signaling.
Caption: ARN077 inhibits NAAA, leading to increased PEA/OEA levels and subsequent PPAR-α activation.
Experimental Workflow for NAAA Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory activity of a compound like ARN077 on NAAA.
Caption: Workflow for determining the IC50 of ARN077 against NAAA.
Detailed Experimental Protocols
NAAA Activity Assay
This protocol is adapted from methodologies used to characterize NAAA inhibitors.
5.1.1. Materials
-
NAAA enzyme source (recombinant rat NAAA or rat lung homogenate)
-
ARN077
-
NAAA assay buffer (0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton-X 100, 3 mM dithiothreitol (DTT), pH 4.5)
-
Substrate: 10-cis-heptadecenoylethanolamide (50 µM) or [1-14C]palmitoylethanolamide
-
Dimethylsulfoxide (DMSO)
-
Methanol/chloroform (1:1, v/v)
-
Internal standard (e.g., Z-10-heptadecenoic acid for LC-MS)
-
Thin-layer chromatography (TLC) plates (if using radiolabeled substrate)
-
Liquid scintillation counter (if using radiolabeled substrate)
-
LC-MS/MS system
5.1.2. Enzyme Preparation (Rat Lung Homogenate)
-
Homogenize fresh or frozen rat lungs in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and subject it to three freeze-thaw cycles to lyse lysosomes.
-
Centrifuge the supernatant at a high speed (e.g., 105,000 x g for 1 hour at 4°C) to pellet membranes.
-
The resulting supernatant containing NAAA activity can be aliquoted and stored at -80°C.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
5.1.3. Inhibition Assay Procedure
-
Prepare serial dilutions of ARN077 in DMSO.
-
In a microcentrifuge tube, add the NAAA enzyme preparation (e.g., 0.1 mg of rat lung protein).
-
Add the appropriate volume of ARN077 dilution (final DMSO concentration should be ≤1%).
-
Add NAAA assay buffer to a final volume of 100 µL.
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 600 µL of cold methanol/chloroform (1:1, v/v) containing an internal standard if using LC-MS.
-
Vortex and centrifuge to separate the phases.
5.1.4. Analysis
-
For radiolabeled substrate: Spot the aqueous phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform/methanol/ammonium hydroxide, 80:20:2, v/v/v). Visualize and quantify the radioactive product (ethanolamine) using a phosphorimager or by scraping the corresponding silica and performing liquid scintillation counting.
-
For non-radiolabeled substrate: Analyze the organic phase by LC-MS/MS to quantify the amount of product (e.g., 10-cis-heptadecenoic acid) formed.
5.1.5. Data Analysis
-
Calculate the percentage of inhibition for each concentration of ARN077 compared to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantification of PEA and OEA in Tissue by LC-MS/MS
This protocol is a generalized procedure based on established methods for FAE quantification.
5.2.1. Materials
-
Tissue sample (e.g., mouse skin, sciatic nerve)
-
Acetonitrile
-
Methanol
-
Chloroform
-
Internal standards (e.g., PEA-d4, OEA-d4)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
5.2.2. Sample Preparation
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable solvent, typically acetonitrile or a chloroform/methanol mixture, containing the internal standards.
-
Perform a lipid extraction. A common method is the Bligh and Dyer extraction using chloroform, methanol, and water.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
5.2.3. LC-MS/MS Analysis
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PEA, OEA, and their deuterated internal standards.
5.2.4. Data Analysis
-
Quantify the concentrations of PEA and OEA by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against a standard curve.
In Vivo Model: Carrageenan-Induced Paw Edema in Mice
This is a standard model for acute inflammation.
5.3.1. Materials
-
Male CD1 mice
-
λ-Carrageenan (1% in sterile saline)
-
ARN077
-
Vehicle (e.g., petrolatum containing 5% lauric acid for topical application)
-
Pletysmometer or calipers
5.3.2. Procedure
-
Measure the baseline paw volume of the mice.
-
Induce inflammation by injecting 50 µL of 1% carrageenan into the plantar surface of the left hind paw.
-
At a specified time point (e.g., 90 minutes after carrageenan injection), topically apply ARN077 or vehicle to the inflamed paw.
-
Measure the paw volume at various time points after treatment (e.g., 1, 2, 4, and 24 hours) to assess the reduction in edema.
Conclusion
ARN077 represents a highly selective and potent tool for investigating the role of NAAA and its substrates, PEA and OEA, in health and disease. Its mechanism of action, which involves the indirect modulation of the endocannabinoid system through PPAR-α, distinguishes it from direct-acting cannabinoid receptor agonists and FAAH inhibitors. The detailed methodologies provided in this guide offer a framework for the continued investigation of ARN077 and the development of novel therapeutics targeting the NAAA-PPAR-α signaling axis for the treatment of a range of inflammatory and pain conditions.
References
In Silico Modeling of ARN-077 Binding to NAAA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the covalent inhibitor ARN-077 to its target, N-acylethanolamine-hydrolyzing acid amidase (NAAA). This document outlines the core principles, methodologies, and data pertinent to understanding the molecular interactions that govern this binding.
Introduction to NAAA and ARN-077
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1][2] One of the primary substrates for NAAA is palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[3][4] By hydrolyzing PEA, NAAA terminates its signaling. Consequently, inhibition of NAAA has emerged as a promising therapeutic strategy for inflammatory and pain-related disorders.[4]
ARN-077 is a potent and selective inhibitor of NAAA. It acts as a covalent inhibitor, forming a stable thioester bond with the catalytic cysteine residue within the NAAA active site. This irreversible inhibition leads to an accumulation of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), mediating the downstream therapeutic effects.
Quantitative Data: Binding Affinity and Inhibitory Potency
The following table summarizes the key quantitative data for ARN-077 and its interaction with NAAA.
| Compound | Target | Parameter | Value | Species | Reference |
| ARN-077 | NAAA | IC50 | 7 nM | Human | |
| ARN-077 | NAAA | IC50 | 50 nM | Rat | |
| ARN-077 (enantiomer) | NAAA | IC50 | 3.53 µM | Rat |
In Silico Modeling Experimental Protocols
Homology Modeling of NAAA
Prior to the availability of a crystal structure, the three-dimensional structure of NAAA was often modeled using homology modeling.
-
Template Selection: The crystal structure of a homologous protein, such as the conjugated bile acid hydrolase (CBAH), which shares a conserved catalytic N-terminal nucleophile (Ntn) hydrolase domain with NAAA, can be used as a template.
-
Sequence Alignment: The amino acid sequence of the target NAAA (e.g., human or rat) is aligned with the template sequence.
-
Model Building: A 3D model of NAAA is generated using software like MODELLER or SWISS-MODEL, based on the sequence alignment and the template's coordinates.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.
Molecular Docking of ARN-077 (Covalent)
Given that ARN-077 is a covalent inhibitor, a specialized covalent docking protocol is required.
-
Protein Preparation: The crystal structure of human NAAA (PDB ID: 6DXX) serves as the starting point. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for the acidic lysosomal environment where NAAA is active. The catalytic cysteine (Cys126 in human NAAA) is defined as the reactive residue.
-
Ligand Preparation: The 3D structure of ARN-077 is generated and optimized using a suitable force field (e.g., MMFF94). The reactive "warhead" of ARN-077, the β-lactone ring, is identified.
-
Covalent Docking Simulation:
-
Software: Specialized covalent docking software such as GOLD, MOE with a covalent docking module, or AutoDock with covalent docking extensions is used.
-
Reaction Definition: The covalent reaction between the thiol group of Cys126 and the β-lactone of ARN-077, leading to the formation of a thioester bond, is defined.
-
Docking and Scoring: The software samples different conformations and orientations of ARN-077 within the NAAA active site and calculates the binding poses. The poses are then scored based on a scoring function that evaluates the non-covalent interactions prior to bond formation and the geometry of the covalent attachment.
-
Molecular Dynamics (MD) Simulation
To understand the stability of the covalently bound ARN-077 and its impact on the enzyme's dynamics, molecular dynamics simulations can be performed.
-
System Setup: The covalently bound NAAA-ARN-077 complex from the docking step is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.
-
Force Field: A suitable force field, such as AMBER or CHARMM, is used to describe the interatomic interactions. Parameters for the covalently modified cysteine and ARN-077 may need to be generated.
-
Simulation Protocol:
-
Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: A long production simulation (e.g., 100 ns or more) is run to generate trajectories of the complex's dynamics.
-
-
Analysis: The trajectories are analyzed to assess the stability of the complex (e.g., RMSD), identify key protein-ligand interactions, and study conformational changes in the enzyme upon inhibitor binding.
Visualizations
NAAA Signaling Pathway
Caption: Simplified signaling pathway of NAAA and the inhibitory action of ARN-077.
In Silico Modeling Workflow
References
ARN 077's impact on cellular signaling pathways
An In-depth Technical Guide on the Core Cellular Impact of ARN-077
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel therapeutic compounds is paramount. ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), presents a compelling case study in targeted therapeutic intervention. This technical guide delineates the core impact of ARN-077 on cellular signaling pathways, offering a granular view of its mechanism of action, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Executive Summary
ARN-077 functions as a highly selective inhibitor of NAAA, an enzyme responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA). By blocking NAAA activity, ARN-077 elevates the intracellular and tissue levels of PEA. This accumulation of PEA is the linchpin of ARN-077's therapeutic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key nuclear receptor involved in the regulation of lipid metabolism and inflammation. The subsequent PPAR-α signaling cascade results in significant anti-inflammatory and analgesic outcomes.
Quantitative Data
The potency of ARN-077 as an NAAA inhibitor has been quantified, providing a clear benchmark for its activity.
| Compound | Target | IC50 | Species | Reference |
| ARN-077 | N-acylethanolamine acid amidase (NAAA) | 7 nM | Human |
Core Signaling Pathway: NAAA Inhibition to PPAR-α Activation
The primary mechanism of action of ARN-077 is straightforward yet profound in its downstream consequences.
-
NAAA Inhibition : ARN-077 directly binds to and inhibits the activity of NAAA.[1] This inhibition is reversible and non-competitive.[1]
-
PEA Accumulation : The inhibition of NAAA leads to a significant increase in the endogenous concentrations of its primary substrate, PEA.
-
PPAR-α Activation : PEA acts as a direct agonist for the nuclear receptor PPAR-α. The binding of PEA to PPAR-α initiates a cascade of transcriptional changes.
Downstream Cellular Signaling Cascades
The activation of PPAR-α by elevated PEA levels triggers several critical anti-inflammatory signaling pathways.
Inhibition of the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of ARN-077-induced PEA elevation is the suppression of the NF-κB signaling pathway.
-
Mechanism : Activated PPAR-α prevents the degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Consequence : The inhibition of NF-κB nuclear translocation leads to a significant reduction in the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α.
Modulation of the Akt/mTOR Pathway
In the context of colitis, PEA has been shown to exert anti-angiogenic effects by modulating the Akt/mTOR signaling pathway in a PPAR-α-dependent manner.
-
Mechanism : PEA, through PPAR-α, inhibits the Akt/mTOR pathway, which in turn downregulates the expression of Vascular Endothelial Growth Factor (VEGF).
-
Consequence : The reduction in VEGF leads to decreased angiogenesis, which can be beneficial in chronic inflammatory conditions.
Experimental Protocols
The following outlines the general methodologies employed in studies investigating the effects of ARN-077 and PEA.
In Vitro NAAA Inhibition Assay
-
Objective : To determine the inhibitory potency of ARN-077 on NAAA activity.
-
Methodology :
-
Recombinant human or rodent NAAA is incubated with a fluorogenic substrate for the enzyme.
-
Varying concentrations of ARN-077 are added to the reaction.
-
The rate of substrate hydrolysis is measured by monitoring the fluorescence signal over time.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Animal Models of Inflammation and Pain
-
Objective : To assess the in vivo efficacy of ARN-077 in reducing inflammation and pain.
-
Methodologies :
-
Spinal Cord Injury (SCI) Model :
-
SCI is induced in mice.
-
ARN-077 or PEA is administered intraperitoneally at specific time points before and after the injury.
-
Outcome measures include histological analysis of spinal cord tissue for inflammation and tissue injury, quantification of neutrophil infiltration, measurement of pro-inflammatory markers (e.g., nitrotyrosine, cytokines), and assessment of motor function recovery.
-
-
Allergic Contact Dermatitis Model :
-
Dermatitis is induced in mice using a sensitizing agent like dinitrofluorobenzene (DNFB).
-
ARN-077 is applied topically.
-
Endpoints include measurement of ear swelling, assessment of scratching behavior, quantification of tissue PEA levels, and analysis of circulating cytokines and immunoglobulin E.
-
-
Conclusion
ARN-077 represents a targeted approach to modulating the endocannabinoid system, specifically by enhancing the signaling of PEA through the inhibition of its degradation. The core of its action lies in the potent and selective inhibition of NAAA, leading to the accumulation of PEA and subsequent activation of PPAR-α. This activation triggers significant anti-inflammatory and analgesic effects, primarily through the suppression of the NF-κB pathway. Further research into the broader implications of ARN-077-mediated signaling, including its effects on the Akt/mTOR pathway, will continue to elucidate its full therapeutic potential. The data and pathways presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel anti-inflammatory and analgesic agents.
References
The Pharmacological Profile of ARN-077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. NAAA is responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), a fatty acid ethanolamide that exerts anti-inflammatory and analgesic effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby enhancing its natural beneficial effects. This technical guide provides a comprehensive overview of the pharmacological profile of ARN-077, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols.
Mechanism of Action
ARN-077 is a β-lactone-containing carbamate that acts as a potent, selective, and reversible inhibitor of NAAA. Inhibition of NAAA by ARN-077 leads to an accumulation of endogenous PEA in tissues where NAAA is expressed, such as macrophages and B lymphocytes.[1][2] Elevated PEA levels, in turn, activate PPAR-α, a nuclear receptor that regulates the expression of genes involved in inflammation and pain signaling.[1][2] This mechanism of action makes ARN-077 a promising therapeutic candidate for inflammatory skin conditions and pain.
Pharmacological Properties
In Vitro Potency and Selectivity
ARN-077 is a highly potent inhibitor of both human and rat NAAA, with IC50 values in the low nanomolar range.
| Target | Species | IC50 (nM) |
| NAAA | Human | 7 |
| NAAA | Rat | 11-50 |
| Data compiled from multiple sources. |
ARN-077 exhibits high selectivity for NAAA. In a broad panel of over 50 G-protein coupled receptors, ion channels, transporters, and enzymes, ARN-077 showed no significant activity at a concentration of 10 µM.
| Target Class | Number of Targets | Concentration Tested (µM) | Result |
| GPCRs, Ion Channels, Transporters, Enzymes | >50 | 10 | No significant inhibition |
| Data compiled from multiple sources. |
In Vivo Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for ARN-077, such as Cmax, Tmax, AUC, and half-life, are not publicly available at the time of this writing.
In Vivo Efficacy
Allergic Contact Dermatitis Model (DNFB)
In a mouse model of 2,4-dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis, topical application of ARN-077 demonstrated significant anti-inflammatory and anti-pruritic effects.
| Parameter | Dose | Effect |
| Ear Edema | Dose-dependent | Significant reduction |
| Scratching Behavior | Dose-dependent | Significant reduction |
| Circulating IgE | Not specified | Normalized |
| Circulating Cytokines (IL-4, IL-5) | Not specified | Normalized |
| Circulating Cytokines (IFN-γ) | Not specified | Increased (normalized) |
| Data compiled from a study in a mouse model of allergic dermatitis.[3] |
The effects of ARN-077 were found to be dependent on PPAR-α, as the therapeutic benefits were absent in PPAR-α deficient mice.
Pain Models
ARN-077 has shown significant analgesic effects in rodent models of inflammatory and neuropathic pain.
Carrageenan-Induced Inflammatory Pain (Mouse)
| Parameter | Dose (Topical) | Effect |
| Heat Hyperalgesia | 1-30% | Dose-dependent reduction |
| Mechanical Allodynia | 1-30% | Dose-dependent reduction |
| Data compiled from a study on rodent pain models. |
Sciatic Nerve Ligation-Induced Neuropathic Pain (Mouse)
| Parameter | Dose (Topical) | Effect |
| Heat Hyperalgesia | 1-30% | Dose-dependent reduction |
| Mechanical Allodynia | 1-30% | Dose-dependent reduction |
| Data compiled from a study on rodent pain models. |
The analgesic effects of ARN-077 in these models were also shown to be mediated by PPAR-α.
Experimental Protocols
NAAA Inhibition Assay
This protocol describes the determination of the inhibitory activity of ARN-077 on NAAA.
DNFB-Induced Allergic Contact Dermatitis in Mice
This protocol outlines the induction of allergic contact dermatitis in mice to evaluate the in vivo efficacy of topical ARN-077.
Measurement of Palmitoylethanolamide (PEA) in Tissues
This protocol details the extraction and quantification of PEA from tissue samples.
References
- 1. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ARN-077
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the modulation of inflammatory and pain signaling pathways. These application notes provide detailed protocols for the in vivo experimental use of ARN-077 in rodent models of inflammation and pain, based on published literature. Protocols for both topical and representative systemic administration are included, along with quantitative data from relevant studies and diagrams of the signaling pathway and experimental workflows.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for ARN-077 involves the potentiation of endogenous PEA signaling through the inhibition of its degradation by NAAA. This cascade ultimately leads to the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in inflammation and pain.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies investigating the efficacy of NAAA inhibitors.
Table 1: Efficacy of Topical ARN-077 in a Mouse Model of Carrageenan-Induced Inflammatory Pain
| Treatment Group | Paw Edema (mm) | Heat Hyperalgesia (Paw Withdrawal Latency, s) |
| Vehicle | 1.5 ± 0.1 | 4.2 ± 0.3 |
| ARN-077 (1%) | 1.2 ± 0.1 | 6.5 ± 0.4 |
| ARN-077 (3%) | 1.0 ± 0.1 | 7.8 ± 0.5 |
| ARN-077 (10%) | 0.8 ± 0.1 | 9.1 ± 0.6 |
| ARN-077 (30%) | 0.6 ± 0.1 | 10.2 ± 0.5*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. Data extracted from studies on carrageenan-induced hyperalgesia models. |
Table 2: Efficacy of Topical ARN-077 in a Mouse Model of Allergic Contact Dermatitis
| Treatment Group | Ear Swelling (mm) | Scratching Bouts (count/20 min) |
| Vehicle | 0.25 ± 0.02 | 150 ± 10 |
| ARN-077 (1%) | 0.20 ± 0.02 | 110 ± 8 |
| ARN-077 (3%) | 0.16 ± 0.01 | 85 ± 7 |
| ARN-077 (10%) | 0.12 ± 0.01 | 60 ± 5 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. Data extracted from studies on DNFB-induced dermatitis.[1] |
Table 3: Representative Efficacy of Systemic NAAA Inhibitor (ARN19702) in a Mouse Model of Neuropathic Pain
| Treatment Group (i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold, g) |
| Vehicle | 0.4 ± 0.05 |
| ARN19702 (10 mg/kg) | 1.0 ± 0.1 |
| ARN19702 (30 mg/kg) | 1.8 ± 0.2** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. vehicle. Data extracted from studies on sciatic nerve ligation models using the NAAA inhibitor ARN19702.[2] |
Experimental Protocols
Formulation of ARN-077 for In Vivo Administration
For topical administration, ARN-077 can be prepared as a petrolatum-based formulation. For systemic administration, a vehicle suitable for intraperitoneal or oral delivery is required. Due to the reported low plasma stability of ARN-077, which may preclude systemic administration, the following systemic protocol is based on studies with other potent, systemically active NAAA inhibitors and should be considered representative.[3]
Topical Formulation (1% w/w):
-
Weigh 10 mg of ARN-077.
-
Add 990 mg of a vehicle, such as petrolatum containing 5% lauric acid, to facilitate skin penetration.
-
Mix thoroughly until a homogenous suspension is achieved.
Representative Systemic Formulation (for i.p. injection):
-
Prepare a stock solution of the NAAA inhibitor (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
For a final dosing solution, dilute the stock solution in a vehicle such as a mixture of 10% ethanol, 10% Tween-20, and 80% saline.[4]
Experimental Workflow: Inflammatory Pain Model
The following diagram illustrates a typical workflow for evaluating the efficacy of ARN-077 in a carrageenan-induced inflammatory pain model in mice.
Protocol 1: Topical Administration in a Mouse Model of Carrageenan-Induced Inflammatory Pain
Objective: To evaluate the anti-hyperalgesic and anti-edema effects of topically applied ARN-077.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
ARN-077
-
Vehicle (Petrolatum with 5% lauric acid)
-
Carrageenan (1% w/v in sterile saline)
-
Plantar test apparatus (for heat hyperalgesia)
-
Plethysmometer or calipers (for paw edema)
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 3 days before the experiment.
-
Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus and baseline paw volume.
-
Induction of Inflammation: Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Treatment: Immediately after carrageenan injection, topically apply 20 µL of the ARN-077 formulation (e.g., 1%, 3%, 10%, 30% w/w) or vehicle to the inflamed paw.
-
Assessment of Paw Edema: Measure paw volume at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Measure paw withdrawal latency to a thermal stimulus at the same time points.
-
Data Analysis: Compare the changes in paw volume and withdrawal latency between the ARN-077-treated groups and the vehicle-treated group.
Protocol 2: Representative Systemic Administration in a Mouse Model of Neuropathic Pain (Based on other NAAA inhibitors)
Objective: To evaluate the anti-allodynic effects of a systemically administered NAAA inhibitor in a model of neuropathic pain. Note: This protocol is based on studies with systemically active NAAA inhibitors like ARN19702, as ARN-077 has low plasma stability.[2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
NAAA inhibitor (e.g., ARN19702)
-
Vehicle for i.p. injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for sciatic nerve ligation
-
Electronic von Frey apparatus (for mechanical allodynia)
Procedure:
-
Surgical Induction of Neuropathic Pain: Anesthetize the mice and perform chronic constriction injury (CCI) of the sciatic nerve.
-
Post-Surgical Recovery: Allow the animals to recover for 3-7 days, during which neuropathic pain behaviors develop.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation.
-
Treatment: Administer the NAAA inhibitor (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 4, and 6 hours) after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the NAAA inhibitor-treated groups and the vehicle-treated group.
Discussion and Conclusion
The provided protocols offer a framework for the in vivo evaluation of the NAAA inhibitor ARN-077 and analogous compounds. The data clearly indicate that topical application of ARN-077 is effective in reducing inflammation and pain in relevant rodent models. The mechanism of action is well-defined and relies on the potentiation of the endogenous PPAR-α agonist, PEA. While the systemic application of ARN-077 may be limited by its pharmacokinetic properties, other systemically active NAAA inhibitors have shown promise in preclinical models, suggesting that targeting this enzyme is a viable therapeutic strategy for inflammatory and pain-related disorders. Researchers should carefully consider the route of administration and the specific animal model to best address their scientific questions. Further investigation into the pharmacokinetics and brain penetration of novel NAAA inhibitors will be crucial for their development as centrally-acting therapeutics.
References
- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARN-077 in the Study of Neuropathic Pain in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA).[1] NAAA is responsible for the degradation of fatty acid ethanolamides (FAEs), a class of endogenous lipids that includes palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1] These FAEs act as endogenous agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain signaling.[1] By inhibiting NAAA, ARN-077 increases the local concentrations of FAEs, leading to enhanced PPAR-α activation and subsequent analgesic and anti-inflammatory effects. This mechanism of action makes ARN-077 a promising therapeutic candidate for the management of chronic pain states, including neuropathic pain.
These application notes provide detailed protocols for the use of ARN-077 in preclinical rat models of neuropathic pain, guidance on data interpretation, and a summary of its pharmacological effects.
Mechanism of Action Signaling Pathway
The analgesic effect of ARN-077 is primarily mediated through the potentiation of the endogenous FAE signaling pathway.
References
Topical Administration of ARN-077 for Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA).[1][2] PEA is an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation.[1] In inflammatory skin conditions, the activity of NAAA can be elevated, leading to decreased levels of PEA and a subsequent increase in the inflammatory response.
By inhibiting NAAA, ARN-077 effectively increases the local concentration of PEA in the skin. This elevation in PEA levels leads to the activation of PPAR-α, which in turn modulates the expression of inflammatory genes, resulting in the suppression of skin inflammation and pruritus. Preclinical studies have demonstrated that topical application of ARN-077 can attenuate the key signs of allergic contact dermatitis in a dose-dependent manner, with efficacy comparable to topical steroids but without the associated risk of skin atrophy. These findings highlight NAAA as a promising therapeutic target for inflammatory skin disorders like atopic dermatitis and psoriasis.
Mechanism of Action Signaling Pathway
Caption: ARN-077 inhibits NAAA, leading to increased PEA levels and PPAR-α activation, which suppresses skin inflammation.
Quantitative Data
Table 1: In Vivo Efficacy of Topical ARN-077 in a Mouse Model of DNFB-Induced Allergic Contact Dermatitis
| Treatment Group | Dose/Concentration | Application Schedule | Change in Ear Thickness (mm) | Reduction in Edema (%) |
| Vehicle Control | N/A | Once daily | 0.25 ± 0.03 | 0 |
| ARN-077 | 0.1% | Once daily | 0.18 ± 0.02 | 28 |
| ARN-077 | 0.3% | Once daily | 0.12 ± 0.02 | 52 |
| ARN-077 | 1% | Once daily | 0.08 ± 0.01 | 68 |
| Clobetasol | 0.05% | Once daily | 0.07 ± 0.01 | 72 |
Data are presented as mean ± SEM. Data is representative of findings reported in literature.
Table 2: Effect of ARN-077 on Palmitoylethanolamide (PEA) and Cytokine Levels in Inflamed Skin Tissue
| Treatment Group | PEA Level (pmol/mg tissue) | IL-1β Level (pg/mg tissue) | TNF-α Level (pg/mg tissue) |
| Naive (No Inflammation) | 1.5 ± 0.2 | 50 ± 8 | 80 ± 12 |
| Vehicle Control (Inflamed) | 0.8 ± 0.1 | 350 ± 45 | 420 ± 50 |
| ARN-077 (1%) | 2.1 ± 0.3 | 120 ± 20 | 150 ± 25 |
Data are presented as mean ± SEM. Data is representative of findings reported in literature.
Experimental Protocols
In Vivo Model: 2,4-Dinitrofluorobenzene (DNFB)-Induced Allergic Contact Dermatitis in Mice
This protocol describes the induction of allergic contact dermatitis in mice using DNFB and the subsequent topical treatment with ARN-077.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
ARN-077 topical formulation (e.g., in a cream or gel base)
-
Vehicle control formulation
-
Positive control (e.g., 0.05% Clobetasol propionate)
-
Calipers for ear thickness measurement
Experimental Workflow:
Caption: Experimental workflow for the DNFB-induced allergic contact dermatitis model.
Procedure:
-
Sensitization Phase (Day 0 and 1):
-
Shave a small area (approximately 2x2 cm) on the abdomen of each mouse.
-
Prepare a 0.5% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
On Day 0 and Day 1, apply 25 µL of the 0.5% DNFB solution to the shaved abdominal skin of each mouse.
-
-
Resting Phase (Day 2 to 4):
-
Allow the mice to rest for three days to develop a sensitized immune response.
-
-
Challenge Phase (Day 5):
-
Measure the baseline thickness of both ears of each mouse using calipers.
-
Prepare a 0.2% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
-
-
Treatment Phase (Day 5 to 7):
-
Divide the mice into treatment groups (e.g., Vehicle, ARN-077 at different concentrations, Positive Control).
-
Beginning 4 hours after the DNFB challenge on Day 5, and then once daily on Day 6 and 7, topically apply the assigned treatment (e.g., 20 mg of cream) to the entire surface of the right ear.
-
-
Measurement and Analysis (Day 7):
-
At 48 hours after the challenge (Day 7), measure the thickness of both ears again.
-
Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the final measurement.
-
Euthanize the mice and collect the ear tissue for further analysis (e.g., histology, cytokine measurement, PEA quantification).
-
In Vitro Model: Inhibition of Inflammatory Response in Human Keratinocytes
This protocol outlines a method to assess the anti-inflammatory effects of ARN-077 on human keratinocytes stimulated with an inflammatory agent.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
Polyinosinic:polycytidylic acid (Poly I:C) or Lipopolysaccharide (LPS) as an inflammatory stimulus
-
ARN-077 solution (dissolved in a suitable solvent, e.g., DMSO)
-
ELISA kits for relevant cytokines (e.g., IL-1β, TNF-α)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture:
-
Culture human epidermal keratinocytes in appropriate keratinocyte growth medium until they reach 70-80% confluency.
-
-
Stimulation and Treatment:
-
Pre-treat the keratinocytes with various concentrations of ARN-077 for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., Poly I:C at 10 µg/mL or LPS at 1 µg/mL) to the culture medium.
-
Include appropriate controls: untreated cells, cells treated with vehicle + stimulus, and cells treated with ARN-077 alone.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of inflammatory genes.
-
Quantification of Palmitoylethanolamide (PEA) in Skin Tissue
This protocol provides a general workflow for the extraction and quantification of PEA from skin tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Skin tissue samples
-
Internal standard (e.g., deuterated PEA)
-
Extraction solvent (e.g., chloroform:methanol mixture)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize the weighed skin tissue samples in a suitable buffer.
-
Add a known amount of the internal standard to each sample.
-
Perform a liquid-liquid extraction using an appropriate organic solvent mixture to isolate the lipid fraction containing PEA.
-
Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PEA from other lipids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify PEA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of PEA in the original tissue sample based on the peak area ratio of PEA to the internal standard and a standard curve.
-
Conclusion
The NAAA inhibitor ARN-077 represents a promising topical therapeutic agent for the treatment of inflammatory skin diseases. Its targeted mechanism of action, which enhances the endogenous anti-inflammatory pathway mediated by PEA and PPAR-α, offers the potential for effective and safe management of skin inflammation without the side effects associated with corticosteroids. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of ARN-077 and other NAAA inhibitors for dermatological applications.
References
Application Notes and Protocols for ARN-077 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of ARN-077 (also known as URB913), a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor, for in vivo animal studies. The provided methodologies are based on existing research and are intended to serve as a comprehensive guide for investigating the therapeutic potential of ARN-077.
Compound Information
| Property | Value |
| Compound Name | ARN-077 |
| Synonyms | URB913 |
| Mechanism of Action | N-acylethanolamine Acid Amidase (NAAA) Inhibitor |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C. Stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Signaling Pathway of ARN-077
ARN-077 exerts its effects by inhibiting the NAAA enzyme. This inhibition leads to an accumulation of N-acylethanolamines, most notably palmitoylethanolamide (PEA). PEA is an endogenous lipid mediator that activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor. Activation of PPAR-α leads to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). This cascade ultimately results in a reduction of pro-inflammatory cytokine production, mediating the anti-inflammatory and analgesic effects of ARN-077.
ARN 077: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN 077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, this compound elevates the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This mechanism has shown significant therapeutic potential in preclinical models of inflammatory and neuropathic pain. These application notes provide a comprehensive overview of this compound, including its mechanism of action, recommended dosages for preclinical research, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is a β-lactone-containing carbamate that acts as a potent, selective, and reversible inhibitor of NAAA.[1] Inhibition of NAAA by this compound leads to an accumulation of its primary substrate, PEA. PEA is an endogenous fatty acid amide that exerts anti-inflammatory, analgesic, and neuroprotective effects primarily through the activation of PPAR-α, a nuclear receptor that regulates gene transcription.[1][2] The anti-inflammatory and analgesic effects of this compound are dependent on this pathway, as they are absent in PPAR-α deficient mice.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (NAAA) | Human | 7 nM | [3] |
| IC₅₀ (NAAA) | Rat | ~7-50 nM | |
| Kᵢ (NAAA) | Rat | 86 ± 16 nM |
Table 2: In Vivo Preclinical Dosages of this compound (Topical Administration)
| Animal Model | Species | Dosage | Application | Therapeutic Effect | Reference |
| Carrageenan-induced Inflammatory Pain | Mouse | 1-30% (w/v) in petrolatum/5% lauric acid | Topical to paw | Attenuation of heat hyperalgesia and edema | |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | 1-30% (w/v) in petrolatum/5% lauric acid | Topical to paw | Reduction of heat hyperalgesia and mechanical allodynia | |
| Ultraviolet B-induced Allodynia | Rat | 1-30% (w/v) in petrolatum/5% lauric acid | Topical to paw | Reversal of allodynia | |
| Allergic Contact Dermatitis (DNFB-induced) | Mouse | 1-10% (w/v) in petrolatum | Topical to ear | Attenuation of edema and scratching behavior |
Signaling Pathway
The signaling pathway of this compound is initiated by its direct inhibition of NAAA. This leads to an increase in the intracellular concentration of PEA, which then translocates to the nucleus to activate PPAR-α. Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding leads to the trans-repression of pro-inflammatory genes and the activation of anti-inflammatory pathways.
Caption: this compound inhibits NAAA, increasing PEA levels and activating PPAR-α, which modulates gene expression to produce anti-inflammatory and analgesic effects.
Experimental Protocols
In Vitro NAAA Activity Assay (Non-Radioactive)
This protocol describes a fluorescence-based assay to determine NAAA activity and the inhibitory potency of this compound. The assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by NAAA.
Materials:
-
Recombinant human or rodent NAAA
-
NAAA assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.5)
-
Dithiothreitol (DTT)
-
Fluorogenic NAAA substrate (e.g., a palmitoyl-based substrate linked to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in DMSO to achieve the desired concentration range.
-
In a 96-well plate, add the NAAA assay buffer.
-
Add the this compound dilutions or DMSO (for vehicle control) to the wells.
-
Add DTT to a final concentration of 1-5 mM.
-
Add the recombinant NAAA enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NAAA substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Monitor the fluorescence kinetically over 30-60 minutes or take an endpoint reading after a fixed time.
-
Calculate the rate of substrate hydrolysis and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantification of PEA in Tissues by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of PEA from biological tissues following treatment with this compound.
Materials:
-
Tissue samples (e.g., skin, spinal cord, brain)
-
Internal standard (e.g., PEA-d4)
-
Extraction solvent (e.g., chloroform:methanol, 2:1, v/v)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize the tissue samples in the extraction solvent containing the internal standard.
-
Centrifuge the homogenate to pellet the cellular debris.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate PEA from other lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid or ammonium acetate).
-
Detect and quantify PEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for PEA are typically m/z 300.3 → m/z 62.1.
-
Construct a standard curve using known concentrations of PEA and the internal standard to quantify the amount of PEA in the tissue samples.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound in a preclinical model of inflammatory pain.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a preclinical pain model.
Conclusion
This compound is a valuable research tool for investigating the role of the NAAA-PEA-PPAR-α signaling pathway in various physiological and pathological processes, particularly in the context of inflammation and pain. The data and protocols provided in these application notes are intended to guide researchers in the effective use of this compound in their preclinical studies. Proper experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring NAAA Activity Following ARN077 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of N-acylethanolamine acid amidase (NAAA) following treatment with its potent and selective inhibitor, ARN077. This document includes an overview of the relevant signaling pathway, quantitative data on ARN077's inhibitory effects, and detailed experimental protocols.
Introduction to NAAA and its Inhibition by ARN077
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in regulating the levels of bioactive N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA).[1][2] PEA is an endogenous lipid mediator that exerts anti-inflammatory and analgesic effects primarily through the activation of the peroxisome proliferator-activated receptor-α (PPAR-α).[2][3][4] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its signaling.
ARN077 is a potent and selective inhibitor of NAAA. By blocking NAAA activity, ARN077 leads to an accumulation of endogenous PEA, which in turn enhances PPAR-α signaling. This mechanism makes NAAA a promising therapeutic target for inflammatory and pain-related disorders. ARN077 has been shown to be effective in various preclinical models of pain and inflammation.
Quantitative Data: In Vitro Potency of ARN077
The inhibitory potency of ARN077 on NAAA activity has been determined in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Source | IC50 (nM) | Reference |
| Human NAAA | 7 | |
| Human NAAA | 7 | |
| Human NAAA | 127 | |
| Rat NAAA (recombinant) | 11 | |
| Rat NAAA (native, lung) | 45 ± 3 | |
| Rat NAAA | 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAAA signaling pathway and a general workflow for assessing the inhibitory effect of ARN077.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based assay to measure NAAA activity and its inhibition by ARN077. This method is suitable for high-throughput screening.
Materials and Reagents
-
Recombinant human NAAA protein
-
ARN077
-
N-(4-methyl coumarin) palmitamide (PAMCA) - fluorogenic substrate
-
NAAA assay buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 3 mM DTT, 0.1% Triton X-100, pH 4.5
-
Dimethyl sulfoxide (DMSO)
-
96-well half-volume black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol for Measuring ARN077 Inhibition of NAAA Activity
-
Preparation of Reagents:
-
Prepare a stock solution of ARN077 in DMSO.
-
Prepare a stock solution of PAMCA in DMSO.
-
Dilute the recombinant human NAAA protein in the NAAA assay buffer to the desired working concentration (e.g., 0.25 µg/ml).
-
-
Assay Procedure:
-
Add 2 µL of DMSO-diluted ARN077 to the wells of a 96-well plate to achieve a range of final concentrations. Include wells with DMSO alone as a vehicle control.
-
Add 20 µL of the diluted NAAA enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 2 µL of the PAMCA substrate solution to each well. The final concentration of PAMCA should be close to its Km value (approximately 18 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Calculate the percent inhibition of NAAA activity for each concentration of ARN077 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ARN077 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Preparation of Tissue Homogenates
For measuring NAAA activity in native tissues, the following protocol for preparing tissue homogenates can be used.
-
Homogenization:
-
Homogenize fresh or frozen tissue (e.g., lung, spleen) in a buffer containing 50 mM Tris-HCl (pH 7.4) and 0.32 M sucrose.
-
Perform the homogenization for 5 minutes at 4°C.
-
-
Centrifugation and Lysate Preparation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Subject the resulting supernatant to three freeze-thaw cycles.
-
Centrifuge the supernatant again at 12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The final supernatant contains the cytosolic and lysosomal fractions and can be used for the NAAA activity assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the final supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the NAAA activity to the protein concentration to allow for comparison between samples.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to accurately measure the inhibitory effects of ARN077 on NAAA activity. The fluorescence-based assay is a robust and efficient method for screening and characterizing NAAA inhibitors. By understanding the underlying signaling pathway and employing these detailed protocols, scientists can further investigate the therapeutic potential of targeting the NAAA-PEA-PPAR-α axis for the treatment of inflammatory diseases and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Palmitoylethanolamide (PEA) by LC-MS/MS Following Administration of the NAAA Inhibitor ARN077
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of the endogenous fatty acid amide, Palmitoylethanolamide (PEA), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The focus is on the analytical methodology required to assess the pharmacodynamic effects of ARN077, a selective inhibitor of N-acylethanolamine acid amidase (NAAA), the primary enzyme responsible for PEA degradation.[1][2] Inhibition of NAAA by ARN077 is expected to increase endogenous PEA levels, which exerts analgesic and anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of PEA, along with a summary of expected quantitative results based on preclinical studies.
Introduction
Palmitoylethanolamide (PEA) is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[3] The biological actions of PEA are terminated through enzymatic hydrolysis, primarily by N-acylethanolamine acid amidase (NAAA). In pathological conditions such as inflammation and neuropathic pain, tissue levels of PEA are often dysregulated.
ARN077 is a potent and selective inhibitor of NAAA that has been shown to normalize PEA levels in inflamed tissues. Consequently, accurate and precise quantification of PEA in biological samples is crucial for evaluating the efficacy of NAAA inhibitors like ARN077 in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for the reliable measurement of PEA in complex biological matrices.
Signaling Pathway of PEA and Mechanism of Action of ARN077
PEA exerts its biological effects through multiple pathways, with the activation of PPAR-α being a key mechanism for its anti-inflammatory actions. ARN077, by inhibiting NAAA, prevents the breakdown of PEA, thereby potentiating its endogenous signaling.
References
- 1. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ARN-077: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-077 is a potent and selective inhibitor of the N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 effectively increases the intracellular and extracellular levels of PEA. PEA is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties. These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation. This document provides detailed application notes and experimental protocols for the use of ARN-077 in neuroinflammation research.
Mechanism of Action
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and propagating neuroinflammatory responses. When activated, these cells release a variety of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which can lead to neuronal damage and dysfunction.
ARN-077 offers a targeted approach to modulate neuroinflammation by enhancing the endogenous PEA signaling pathway. The mechanism of action involves the following key steps:
-
NAAA Inhibition: ARN-077 potently and selectively inhibits NAAA, preventing the breakdown of PEA.
-
Increased PEA Levels: This inhibition leads to an accumulation of PEA in various tissues, including the brain.
-
PPAR-α Activation: Elevated PEA levels lead to the activation of PPAR-α.
-
Transcriptional Regulation: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
-
Anti-inflammatory Effects: This binding event modulates the transcription of genes involved in inflammation, generally leading to a reduction in the expression of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory molecules.
This targeted action on a key regulatory node of the inflammatory cascade makes ARN-077 a valuable tool for investigating the role of PEA and PPAR-α in neuroinflammatory processes and for exploring potential therapeutic strategies.
Signaling Pathway of ARN-077 in Neuroinflammation
Caption: ARN-077 inhibits NAAA, increasing PEA levels and activating PPAR-α to reduce neuroinflammation.
Quantitative Data
The following tables summarize key quantitative data for ARN-077 and its effects in relevant experimental systems.
Table 1: In Vitro Inhibitory Activity of ARN-077
| Target | Species | IC50 (nM) | Reference |
| NAAA | Human | 7 | [1] |
| NAAA | Rat | 11-45 | [2] |
Table 2: Effects of ARN-077 in In Vivo Neuroinflammation Models
| Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | Mouse | 10 mg/kg | Not specified | Protected against loss of tyrosine hydroxylase neurons; Reduced microglial and astrocyte activation. | [3] |
| Multiple Sclerosis (EAE) | Mouse | Not specified | Not specified | Delayed disease onset and reduced severity by decreasing activation of astrocytes and microglia. | [4] |
| Obesity-induced Neuroinflammation | Mouse | Not specified | Not specified | Attenuated immunoreactivity of Iba-1 and GFAP; Reduced pro-inflammatory cytokine production in hypothalamus and hippocampus. | [5] |
Experimental Protocols
In Vitro Protocol: Inhibition of Microglial Activation
This protocol describes the use of ARN-077 to inhibit the activation of microglial cells in culture, for example, using the BV-2 cell line or primary microglia, stimulated with lipopolysaccharide (LPS).
Materials:
-
ARN-077 (stock solution in DMSO)
-
Microglial cells (e.g., BV-2 or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for immunocytochemistry)
Procedure:
-
Cell Seeding: Plate microglial cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 24-well with coverslips for immunocytochemistry) at a density that allows for 70-80% confluency at the time of the experiment.
-
ARN-077 Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of ARN-077 or vehicle (DMSO). A typical concentration range to test is 1-100 µM. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time period. For cytokine release, 6-24 hours is typical. For gene expression analysis, shorter time points (e.g., 4-6 hours) may be appropriate.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite concentration using the Griess reagent assay.
-
Cytokine Measurement: Collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead-based assays.
-
Immunocytochemistry: Fix the cells on coverslips and perform immunofluorescence staining for markers of microglial activation, such as Iba-1 or CD68.
-
Western Blot: Lyse the cells and perform western blotting to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules.
-
RT-qPCR: Isolate RNA and perform reverse transcription quantitative PCR to analyze the expression of inflammatory genes.
-
Experimental Workflow for In Vitro Microglial Activation Assay
Caption: Workflow for assessing ARN-077's anti-inflammatory effects on cultured microglia.
In Vivo Protocol: Mouse Model of Neuroinflammation
This protocol provides a general framework for using ARN-077 in a mouse model of neuroinflammation, such as those induced by LPS, 6-hydroxydopamine (6-OHDA), or MPTP.
Materials:
-
ARN-077
-
Vehicle for ARN-077 (e.g., a mixture of PEG300, Tween-80, and saline)
-
Neuroinflammatory agent (e.g., LPS, 6-OHDA, MPTP)
-
Mice (strain appropriate for the model, e.g., C57BL/6)
-
Anesthesia
-
Surgical and injection equipment
-
Tissue collection and processing reagents
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Neuroinflammation:
-
LPS Model: Administer LPS via intraperitoneal (i.p.) injection at a dose of 0.5-5 mg/kg.
-
6-OHDA or MPTP Model: Follow established stereotaxic injection protocols for 6-OHDA into the striatum or medial forebrain bundle, or systemic administration protocols for MPTP to induce dopaminergic neurodegeneration.
-
-
ARN-077 Administration:
-
Dose: A typical dose of ARN-077 for systemic administration is in the range of 10-30 mg/kg.
-
Route: Administration can be intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.). The choice of route may depend on the desired pharmacokinetic profile.
-
Timing: ARN-077 can be administered prophylactically (before the inflammatory insult) or therapeutically (after the insult). The timing will depend on the research question. For example, in an LPS model, ARN-077 could be given 30-60 minutes before LPS injection. In a neurodegenerative model, treatment may be initiated after the lesion is established.
-
-
Behavioral Analysis: Perform relevant behavioral tests to assess motor function, cognitive deficits, or anxiety-like behavior, depending on the model.
-
Tissue Collection: At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemistry for markers of microgliosis (Iba-1), astrogliosis (GFAP), and neuronal loss (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Cytokine Measurement: Homogenize brain tissue and measure cytokine levels using ELISA or multiplex assays.
-
PEA Level Measurement: Extract lipids from brain tissue and quantify PEA levels using liquid chromatography-mass spectrometry (LC-MS).
-
Western Blot: Analyze protein expression of inflammatory markers in brain tissue homogenates.
-
Experimental Workflow for In Vivo Neuroinflammation Model
References
- 1. modelorg.com [modelorg.com]
- 2. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Solubility of ARN 077: A Technical Guide for Researchers
For scientists and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This technical support guide provides a focused resource on the solubility of ARN 077 in common laboratory solvents, offering clear data, troubleshooting advice, and detailed protocols to ensure successful preparation of this potent N-acylethanolamine acid amidase (NAAA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in this solvent.[1] For in-vivo experiments, co-solvents are often required to maintain solubility in aqueous environments.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter difficulties dissolving this compound, even in DMSO, we recommend the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C. This can be done in a water bath.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1][2]
-
Vortexing: Vigorous mixing using a vortex mixer can also help to break up any clumps and facilitate solubilization.
Q3: Is this compound soluble in aqueous buffers like PBS?
Q4: Can I prepare a stock solution of this compound in ethanol or methanol?
A4: There is no readily available data on the solubility of this compound in ethanol or methanol. While these are common laboratory solvents, it is advisable to experimentally determine the solubility before preparing large quantities. A general protocol for determining solubility is provided below.
This compound Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | M.Wt. | CAS No. | Solubility |
| This compound | 291.34 | 1373625-34-3 | |
| DMSO | ≥ 250 mg/mL[1] | ||
| Water | Data not available | ||
| Ethanol | Data not available | ||
| Methanol | Data not available | ||
| Acetonitrile | Data not available | ||
| PBS (pH 7.4) | Data not available |
Note: The enantiomer of this compound has a reported solubility of 100 mg/mL in DMSO.[2]
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Glass vials
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) into a glass vial.
-
Add a known volume of the solvent of interest (e.g., 1 mL).
-
-
Equilibration:
-
Tightly cap the vial.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Use a vortex mixer and sonicator intermittently to aid dissolution.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vial for the presence of undissolved solid.
-
If solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
-
Analysis of the Supernatant:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
Technical Support Center: Overcoming Stability Issues of MKT-077 (ARN 077) in Plasma
A Note on Compound Identification: Initial research indicates a likely confusion between ARN 077 and MKT-077. While this compound is identified as an N-acylethanolamine acid amidase (NAAA) inhibitor, there is a lack of published data regarding its plasma stability. Conversely, MKT-077, a well-documented Hsp70 inhibitor, is known for its significant plasma stability challenges. This guide will focus on the plasma stability issues of MKT-077, which is likely the compound of interest for researchers encountering these challenges.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the plasma stability issues associated with the experimental anti-cancer agent MKT-077.
Troubleshooting Guide: Addressing MKT-077 Instability in Experiments
This guide is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments with MKT-077.
Question 1: My in vitro experiment with MKT-077 is showing inconsistent results. Could plasma instability be the cause?
Answer: Yes, the rapid degradation of MKT-077 in plasma-containing media can lead to variable and inconsistent results. MKT-077 is known to be rapidly metabolized, with a reported microsomal half-life of less than 5 minutes.[1][2] This means that the effective concentration of the compound can decrease significantly over the course of your experiment.
Troubleshooting Steps:
-
Minimize Incubation Time: Design your experiments with the shortest possible incubation times to reduce the impact of degradation.
-
Use Serum-Free Media: If your experimental design allows, consider using serum-free or low-serum media to minimize enzymatic degradation.
-
Consider More Stable Analogues: For longer-term studies, using a more stable analogue of MKT-077, such as JG-98 or JG-231, is highly recommended.[3][4]
-
Frequent Media Changes: If serum is required, frequent replacement of the media containing MKT-077 can help maintain a more consistent concentration.
Question 2: I am not observing the expected in vivo efficacy with MKT-077 in my animal model. How can I address this?
Answer: The poor in vivo efficacy of MKT-077 is often linked to its rapid metabolism and clearance. While a phase I clinical trial in humans reported a surprisingly long terminal plasma half-life, preclinical studies in mice have shown a rapid initial decline in plasma concentrations.[5]
Troubleshooting Steps:
-
Optimize Dosing Regimen: Consider more frequent dosing or a continuous infusion protocol to maintain therapeutic concentrations of MKT-077.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your specific animal model to determine the actual plasma concentration and half-life of MKT-077.
-
Utilize More Stable Analogues: Analogues such as JG-231 have demonstrated improved microsomal stability and may offer better in vivo performance.
Question 3: How can I accurately measure the concentration of MKT-077 in my plasma samples?
Answer: Accurate quantification of MKT-077 in plasma is crucial for understanding its stability and pharmacokinetic profile.
Recommended Method:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying MKT-077 and its metabolites in plasma samples. A detailed protocol for plasma stability assessment using HPLC is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MKT-077 degradation in plasma?
A1: MKT-077 is primarily metabolized by microsomal enzymes. While the exact metabolic pathways are not fully elucidated in publicly available literature, its rapid clearance in microsomal stability assays points to enzymatic degradation as the main route of elimination.
Q2: Are there any commercially available analogues of MKT-077 with improved plasma stability?
A2: Yes, several analogues have been developed with improved stability. Notably, JG-98 and JG-231 have been reported to have significantly longer microsomal half-lives compared to MKT-077. These compounds may be available from chemical suppliers specializing in research compounds.
Q3: What is the mechanism of action of MKT-077?
A3: MKT-077 is a cationic rhodacyanine dye that selectively accumulates in the mitochondria of cancer cells. It inhibits members of the heat shock protein 70 (Hsp70) family, particularly the mitochondrial chaperone mortalin (also known as HSPA9). By binding to mortalin, MKT-077 disrupts the interaction between mortalin and the tumor suppressor protein p53. This leads to the release of p53, allowing it to translocate to the nucleus and reactivate its tumor-suppressive functions, ultimately leading to apoptosis in cancer cells.
Q4: There are conflicting reports on the plasma half-life of MKT-077. Why is that?
A4: The discrepancy in the reported plasma half-life of MKT-077 likely stems from differences in the experimental systems and methodologies used. Preclinical studies using mouse liver microsomes show a very short half-life of under 5 minutes, reflecting rapid metabolism. In contrast, a human phase I clinical trial reported a much longer terminal half-life of approximately 37 hours. A detailed pharmacokinetic study in mice revealed a triphasic decline, with different half-lives for each phase. This suggests a complex pharmacokinetic profile where the initial rapid degradation is followed by slower elimination phases, possibly due to tissue distribution and sequestration.
Data Presentation
Table 1: In Vitro Stability of MKT-077 and its Analogue JG-98
| Compound | System | Half-life (t½) | Reference |
| MKT-077 | Mouse Liver Microsomes | < 5 minutes | |
| JG-98 | Mouse Liver Microsomes | 37 minutes |
Table 2: Pharmacokinetic Parameters of MKT-077 in Mice
| Phase | Half-life (t½) | Reference |
| Initial Distribution Phase | ~5 minutes | |
| Second Phase | 2.8 - 4.6 hours | |
| Terminal Phase | 16.2 hours |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using HPLC
Objective: To determine the in vitro stability of MKT-077 in plasma over time.
Materials:
-
MKT-077
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with a suitable C18 column
-
Centrifuge
-
Incubator or water bath at 37°C
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of MKT-077 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Incubation:
-
Pre-warm the control plasma to 37°C.
-
Spike the plasma with the MKT-077 stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
The 0-minute time point represents the initial concentration.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitating agent, such as cold acetonitrile with an internal standard or TCA.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant using a validated HPLC method to quantify the remaining concentration of MKT-077.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of MKT-077 remaining versus time.
-
The slope of the linear regression line will be the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: MKT-077 signaling pathway leading to apoptosis.
References
- 1. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]
- 4. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ARN 077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN 077, a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting NAAA, this compound increases the intracellular levels of these endogenous lipids. These FAEs, in turn, act as agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain pathways.[3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to be highly selective for NAAA. At a concentration of 10 μM, it did not show significant inhibitory activity against fatty acid amide hydrolase (FAAH) or acid ceramidase, two enzymes structurally and functionally related to NAAA.[5] Furthermore, a broader screening against a panel of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes, revealed a "clean profile" at a concentration of 10 μM, indicating a low potential for off-target effects at this concentration. While the detailed results of a comprehensive off-target screening panel are not publicly available, the existing data suggests high selectivity.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound:
-
Cell Type: Ensure your cell type expresses NAAA. NAAA is highly expressed in immune cells like macrophages and B lymphocytes.
-
Subcellular Localization: NAAA is a lysosomal enzyme. The experimental conditions should allow for this compound to reach the lysosomes.
-
Compound Integrity: this compound is a β-lactone-containing compound and may be susceptible to hydrolysis. Ensure proper storage and handling of the compound to maintain its activity.
-
Experimental Readout: The downstream effects of NAAA inhibition are mediated by the accumulation of FAEs and subsequent PPAR-α activation. The chosen experimental readout should be sensitive to this pathway.
Q4: Can I use this compound in in-vivo experiments?
A4: Due to its rapid hydrolysis in plasma, this compound is not well-suited for systemic in-vivo administration. However, it has been successfully used in topical in-vivo applications, where it has demonstrated efficacy in rodent models of inflammation and pain. For systemic administration, a more stable NAAA inhibitor might be required.
Troubleshooting Guides
Issue 1: Inconsistent NAAA Inhibition in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell confluence and health | Ensure cells are in a logarithmic growth phase and have high viability. Over-confluent or unhealthy cells may have altered enzyme expression and activity. |
| Inconsistent this compound concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Due to its β-lactone structure, repeated freeze-thaw cycles of the stock solution should be avoided. |
| Sub-optimal assay buffer pH | NAAA activity is optimal at an acidic pH (around 4.5). Ensure your lysis and assay buffers are at the correct pH to measure NAAA activity accurately. |
| Presence of interfering substances | Some components of cell culture media or lysis buffers may interfere with the assay. If possible, perform a buffer-only control with this compound to rule out interference. |
Issue 2: Unexpected Cytotoxicity at High Concentrations
| Potential Cause | Troubleshooting Step |
| Off-target effects at high concentrations | Although this compound is highly selective, very high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Accumulation of FAEs to toxic levels | While the primary effect is therapeutic, excessive accumulation of lipids could potentially lead to cellular stress. Monitor cellular health using viability assays. |
Quantitative Data
Table 1: In-vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Concentration with No Significant Inhibition | Reference |
| NAAA | Human | 7 nM | - | |
| NAAA | Rat | 11 nM (recombinant), 45 nM (native) | - | |
| FAAH | Rat | - | 10 μM | |
| Acid Ceramidase | Rat | - | 10 μM |
Experimental Protocols
Protocol 1: In-vitro NAAA Activity Assay
This protocol is adapted from methodologies described in scientific literature.
Materials:
-
Cell lysate or purified NAAA enzyme
-
This compound
-
NAAA assay buffer (0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton-X 100, 3 mM dithiothreitol (DTT), pH 4.5)
-
NAAA fluorescent substrate (e.g., PAMCA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well black plate, add 2 µL of the this compound dilutions (or DMSO for control).
-
Add 20 µL of the NAAA enzyme preparation (diluted in NAAA assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the NAAA fluorescent substrate.
-
Immediately measure the fluorescence at appropriate excitation/emission wavelengths over a time course (e.g., every 5 minutes for 30 minutes) at 37°C.
-
Calculate the rate of reaction and determine the IC50 of this compound.
Protocol 2: Assessment of this compound on LPS-Stimulated Macrophages
This protocol is a general guideline based on established methods for studying macrophage inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
24-well plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on TNF-α production.
Visualizations
Caption: Mechanism of action of this compound in a macrophage.
Caption: Experimental workflow for assessing this compound on macrophages.
References
- 1. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for ARN 077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ARN 077 in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in interpreting dose-response data and understanding the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines, including the endogenous lipid signaling molecule palmitoylethanolamide (PEA). By inhibiting NAAA, this compound increases the intracellular levels of PEA, which in turn modulates various physiological processes, particularly those related to inflammation and pain.
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is a measure of its potency and can vary depending on the species and experimental conditions. The reported IC50 values are summarized in the table below.
Q3: How should I interpret a dose-response curve for this compound?
A dose-response curve for this compound will typically be a sigmoidal-shaped curve when plotted on a semi-log scale (logarithm of this compound concentration vs. percentage of NAAA inhibition). The curve will show that as the concentration of this compound increases, the activity of the NAAA enzyme decreases. The IC50 value is determined from the midpoint of this curve, representing the concentration of this compound required to inhibit 50% of the NAAA activity. A steeper curve indicates a more potent and cooperative inhibition.
Q4: What is the downstream signaling pathway activated by this compound?
The primary downstream signaling pathway activated by this compound is mediated by the accumulation of PEA. PEA is a known agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][2][3][4] Activation of PPAR-α leads to the regulation of gene expression involved in inflammation and lipid metabolism. Additionally, PEA can indirectly stimulate other receptors, such as cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1), through an "entourage effect" by potentiating the effects of other endocannabinoids like anandamide.
Data Presentation
Table 1: Potency of this compound and its Enantiomer
| Compound | Target | IC50 Value |
| This compound | Human NAAA | 7 nM |
| This compound | Rat NAAA | 50 nM |
| This compound (enantiomer) | Rat NAAA | 3.53 µM |
Mandatory Visualization
Caption: this compound signaling pathway.
Experimental Protocols
Detailed Methodology for NAAA Activity Assay
This protocol describes a general method for determining the in vitro activity of NAAA and the inhibitory potency of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human NAAA enzyme
-
NAAA assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 0.1% Triton X-100, pH 5.0)
-
Fluorogenic NAAA substrate (e.g., N-(4-methoxy-7-nitro-2,1,3-benzoxadiazol-4-yl)-palmitoylethanolamine)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the NAAA assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant human NAAA enzyme in the NAAA assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well microplate, add the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO). b. Add the diluted NAAA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic NAAA substrate to each well.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a specific time course (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the NAAA activity.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Normalize the data by setting the activity in the absence of the inhibitor as 100% and the background (no enzyme) as 0%. c. Plot the percentage of NAAA inhibition against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or improper mixing of reagents.
-
Solution: Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Ensure the microplate is evenly heated and that all solutions are well-mixed before addition.
Problem: No or very low NAAA activity detected.
-
Possible Cause: Inactive enzyme, incorrect buffer pH, or degraded substrate.
-
Solution: Verify the activity of the recombinant NAAA enzyme with a positive control. Check the pH of the assay buffer, as NAAA is most active at an acidic pH. Ensure the fluorogenic substrate has been stored correctly and has not degraded.
Problem: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: Insufficient concentration of this compound, presence of interfering substances, or non-specific binding.
-
Solution: Extend the concentration range of this compound. Ensure the purity of all reagents and check for potential interference from components in the assay buffer. Consider including a detergent like Triton X-100 to minimize non-specific binding.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner | PLOS One [journals.plos.org]
ARN-077 In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-077 in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ARN-077 and what is its primary mechanism of action?
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[2][3][4][5] The primary substrate for NAAA is palmitoylethanolamide (PEA), an endogenous lipid with anti-inflammatory and analgesic properties. By inhibiting NAAA, ARN-077 prevents the breakdown of PEA, leading to its accumulation and enhanced activation of its downstream target, the peroxisome proliferator-activated receptor-alpha (PPAR-α).
Q2: What are the key experimental applications for ARN-077 in vitro?
Given its mechanism of action, ARN-077 is primarily used in vitro to:
-
Investigate the role of NAAA in various cellular processes.
-
Study the downstream effects of increased endogenous PEA levels.
-
Explore the therapeutic potential of NAAA inhibition in models of inflammation, pain, and neurodegenerative diseases.
-
Examine the activation of PPAR-α by endogenous ligands.
Q3: What are the recommended storage and handling conditions for ARN-077?
For optimal stability, ARN-077 stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| IC50 | 7 nM | Human | |
| IC50 | 50 nM | Rat | |
| Mechanism of Inhibition | Non-competitive, Reversible | Rat |
Signaling Pathway
The primary signaling pathway affected by ARN-077 involves the inhibition of NAAA, leading to the accumulation of its substrate, PEA. PEA then acts as an agonist for the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation and pain signaling.
Caption: ARN-077 inhibits NAAA, increasing PEA levels and activating PPAR-α signaling.
Experimental Protocols
General Protocol for In Vitro NAAA Activity Assay
This protocol provides a general framework for measuring NAAA activity in cell lysates or tissue homogenates and assessing the inhibitory effect of ARN-077.
Materials:
-
Cells or tissue expressing NAAA
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
NAAA assay buffer (e.g., 50 mM phosphate buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT)
-
NAAA substrate (e.g., heptadecenoylethanolamide)
-
ARN-077 stock solution (in DMSO)
-
Quenching solution (e.g., methanol)
-
LC-MS or fluorescent plate reader for detection
Procedure:
-
Prepare cell lysate/tissue homogenate: Homogenize cells or tissue in lysis buffer and determine protein concentration.
-
Pre-incubation with ARN-077: In a microplate, pre-incubate the protein lysate with varying concentrations of ARN-077 (or vehicle control, e.g., DMSO) for 10 minutes at 37°C.
-
Initiate reaction: Add the NAAA assay buffer containing the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop reaction: Terminate the reaction by adding a quenching solution, such as methanol.
-
Detection: Analyze the samples to quantify the product of the enzymatic reaction. This can be done using LC-MS to measure the amount of hydrolyzed substrate or by using a fluorescently labeled substrate and measuring the fluorescence signal.
-
Data Analysis: Calculate the percentage of NAAA inhibition for each concentration of ARN-077 and determine the IC50 value.
Troubleshooting Guide
This section addresses potential issues that may arise during in vitro experiments with ARN-077.
Q: I am observing lower than expected potency (high IC50 value) for ARN-077. What could be the cause?
A: Several factors could contribute to this issue:
-
Compound Degradation: ARN-077 is a β-lactone-containing compound and may be susceptible to hydrolysis. Ensure that the compound has been stored properly in aliquots at -80°C and that fresh dilutions are prepared for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: NAAA activity is optimal at an acidic pH (around 4.5-5.0). Verify the pH of your assay buffer. The presence of a reducing agent like DTT and a detergent like Triton X-100 is also important for optimal enzyme activity.
-
High Protein Concentration: An excessively high concentration of protein in the assay can lead to substrate depletion or non-specific binding of the inhibitor. Optimize the protein concentration to ensure linear reaction kinetics.
-
Incorrect Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for NAAA.
Troubleshooting Workflow: Low Potency of ARN-077
Caption: A logical workflow for troubleshooting low observed potency of ARN-077.
Q: My experimental results are not reproducible. What are the potential sources of variability?
A: Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Culture Conditions: Ensure that cells are passaged consistently and are in a healthy, logarithmic growth phase at the time of the experiment.
-
Variability in Reagent Preparation: Prepare fresh assay buffers and substrate solutions for each experiment to minimize variability from reagent degradation.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when preparing serial dilutions of ARN-077.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
Q: I am concerned about the off-target effects of ARN-077. What is known about its selectivity?
A: ARN-077 is described as a selective NAAA inhibitor. However, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. One study using a related activity-based probe suggested that acid ceramidase, another cysteine amidase, could be a low-affinity target at high probe concentrations. It is recommended to use the lowest effective concentration of ARN-077 to minimize the risk of off-target effects. To confirm that the observed effects are due to NAAA inhibition, consider the following control experiments:
-
Genetic knockdown or knockout of NAAA: The most rigorous control is to show that the effect of ARN-077 is absent in cells where NAAA has been genetically depleted.
-
Use of a PPAR-α antagonist: Since the primary downstream effector of ARN-077-mediated PEA accumulation is PPAR-α, the observed cellular response should be blocked by a PPAR-α antagonist.
References
- 1. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. N-Acylethanolamine acid amidase (NAAA) is dysregulated in colorectal cancer patients and its inhibition reduces experimental cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Center: Improving the Bioavailability of ARN-077
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with ARN-077, a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor. Due to its hydrophobic nature, ARN-077 often presents bioavailability challenges. This resource offers strategies to overcome these issues and facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is ARN-077 and what is its mechanism of action?
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), with an IC50 of 7 nM for human NAAA.[1] NAAA is the primary enzyme responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 increases the intracellular levels of PEA. PEA is an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in regulating inflammation and pain signaling pathways. The enhanced activation of PPAR-α by elevated PEA levels is believed to mediate the anti-inflammatory and analgesic effects of ARN-077.
2. What are the main challenges in working with ARN-077?
The primary challenge in working with ARN-077 is its poor aqueous solubility. This characteristic can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo. Researchers may also encounter difficulties in preparing stock solutions and formulations for in vitro and in vivo experiments.
3. How can I dissolve ARN-077 for my experiments?
ARN-077 is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo experiments, it is common to first dissolve ARN-077 in a minimal amount of DMSO and then further dilute it in a vehicle suitable for administration, such as corn oil or a mixture of PEG300, Tween-80, and saline.[1] It is crucial to ensure the final concentration of DMSO is low and compatible with the experimental model to avoid solvent toxicity.
4. What are some general strategies to improve the bioavailability of poorly soluble compounds like ARN-077?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve dissolution rate and, consequently, absorption. Techniques include micronization and nanomilling.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can enhance its dissolution.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by encapsulating the hydrophobic molecule within a hydrophilic shell.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| ARN-077 precipitates out of solution during dilution. | The aqueous-based diluent is a poor solvent for ARN-077. | - Increase the proportion of co-solvents (e.g., PEG300) in the final formulation.- Use a surfactant (e.g., Tween-80) to maintain the drug in a dispersed state.- Consider using a cyclodextrin-based formulation to enhance solubility. |
| Inconsistent results in in vivo experiments. | Poor and variable oral absorption of ARN-077. | - Employ a bioavailability enhancement strategy such as preparing a solid dispersion or a lipid-based formulation.- Ensure the formulation is homogenous and the dosing volume is accurate.- Consider alternative routes of administration if oral bioavailability remains a significant hurdle. |
| Difficulty in preparing a high-concentration stock solution. | Limited solubility of ARN-077 in common solvents. | - Use DMSO for the initial stock solution, as ARN-077 has good solubility in this solvent.[2]- Gentle heating and sonication may aid in dissolution.[2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of ARN-077. By inhibiting NAAA, ARN-077 prevents the breakdown of PEA, leading to its accumulation and subsequent activation of the PPAR-α receptor. This activation results in downstream anti-inflammatory and analgesic effects.
Experimental Protocols & Workflows
Due to the lack of publicly available pharmacokinetic data for ARN-077, the following are generalized protocols for established bioavailability enhancement techniques that can be adapted for this compound.
Preparation of a Nanosuspension by Wet Milling
This protocol aims to increase the surface area of ARN-077 by reducing its particle size to the nanometer range.
Workflow:
Methodology:
-
Materials: ARN-077, stabilizer (e.g., hydroxypropyl methylcellulose, polysorbate 80), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Preparation of Suspension: Prepare a solution of the stabilizer in purified water. Disperse a defined amount of ARN-077 into the stabilizer solution to form a coarse suspension.
-
Milling: Add the suspension and milling media to the milling chamber of a high-energy mill (e.g., a planetary ball mill or a bead mill).
-
Process Parameters: Set the milling speed and time. The optimal parameters will need to be determined empirically. Periodically sample the suspension to monitor the particle size using a technique like dynamic light scattering (DLS).
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and physical stability over time.
-
Solid Form (Optional): The nanosuspension can be lyophilized with a cryoprotectant to produce a solid powder that can be reconstituted or formulated into solid dosage forms.
Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both ARN-077 and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to produce a solid dispersion.
Workflow:
Methodology:
-
Materials: ARN-077, hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30, Soluplus®), a volatile organic solvent (e.g., methanol, acetone).
-
Solution Preparation: Dissolve both ARN-077 and the polymer carrier in the selected solvent. The ratio of drug to carrier will need to be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.
-
Post-Processing: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug. Perform dissolution studies to compare the release profile to that of the pure drug.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Workflow:
Methodology:
-
Materials: ARN-077, oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL, Tween 80), co-solvent (e.g., Transcutol HP, PEG 400).
-
Solubility Studies: Determine the solubility of ARN-077 in a range of oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the oil, surfactant, co-solvent, and ARN-077 until a clear solution is formed. Gentle heating may be required to aid in the dissolution of ARN-077.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
-
In Vitro Dissolution: Perform in vitro dissolution studies to evaluate the drug release from the SEDDS formulation.
Disclaimer: The information provided here is for research purposes only. The formulation strategies described are based on general principles for poorly soluble compounds and will require optimization for ARN-077. It is essential to conduct thorough characterization and stability studies for any new formulation.
References
Long-term storage conditions for ARN 077
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting for the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN 077.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). Once prepared, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] Before use, allow the vial to equilibrate to room temperature and ensure the solution is clear.
Q3: My this compound stock solution shows precipitation after storage. What should I do?
A3: Precipitation can occur, especially after freeze-thaw cycles. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to prepare a fresh stock solution.
Q4: Can I store this compound solutions in plastic tubes?
A4: It is not recommended to store organic solutions of this compound in plastic tubes for extended periods, as plasticizers may leach into the solvent. Use glass vials with Teflon-lined caps for long-term storage of stock solutions.
Q5: What are the potential degradation pathways for this compound?
A5: this compound belongs to the β-lactone class of NAAA inhibitors. This class of compounds is known to have limited chemical and plasma stability, which may render them unsuitable for oral administration but potentially effective for topical applications. The primary degradation pathway is likely hydrolysis of the β-lactone ring. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify specific degradation products.
Troubleshooting Guides
Issue: Inconsistent or No Activity in Cellular Assays
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from solid material. Ensure proper storage of stock solutions at -80°C in single-use aliquots.
-
Rationale: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound, reducing its effective concentration.
-
-
Possible Cause 2: Low Compound Solubility in Assay Medium.
-
Troubleshooting Step: Visually inspect the final assay medium for any signs of precipitation after adding the this compound stock solution. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.
-
Rationale: this compound may have limited solubility in aqueous solutions, leading to a lower effective concentration than intended.
-
-
Possible Cause 3: High DMSO Concentration in Final Assay.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Rationale: High concentrations of DMSO can be toxic to cells and may interfere with the experimental results.
-
Data on Long-Term Storage Stability
While specific quantitative data for the long-term stability of this compound under various conditions is not extensively published, the following table summarizes the general recommendations based on vendor datasheets and best practices for similar small molecules.
| Storage Format | Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 24 months | Store in a tightly sealed, light-protected container. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use vials. |
| Aqueous Solutions | 4°C | Short-term (hours) | Prepare fresh for each experiment due to potential for hydrolysis. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrument and specific experimental needs.
1. Objective: To determine the purity of this compound and assess its stability over time under defined storage conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically in the range of 210-280 nm)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in DMSO (e.g., 1 mg/mL). Dilute with mobile phase to a working concentration (e.g., 10 µg/mL).
-
Stability Samples: At each time point of the stability study, retrieve an aliquot of the stored this compound solution and dilute it to the working concentration with the mobile phase.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the stability samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Calculate the percentage of each degradation product relative to the total peak area.
-
A significant decrease in the main peak area or the appearance of significant degradation peaks indicates instability under the tested conditions.
Visualizations
Caption: Mechanism of action for this compound as an NAAA inhibitor.
Caption: Troubleshooting workflow for this compound storage issues.
References
Preventing precipitation of ARN 077 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ARN 077 in your research. Below you will find troubleshooting guides and frequently asked questions to help you prevent common issues such as precipitation and ensure the stability of your this compound solutions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound solubility and provides step-by-step solutions to prevent precipitation during your experiments.
Problem: My this compound is not dissolving or is precipitating out of solution.
Possible Causes and Solutions:
-
Inappropriate Solvent: this compound is poorly soluble in aqueous solutions alone. A common reason for precipitation is the use of a solvent system that cannot maintain the compound in solution, especially when diluting a stock solution into an aqueous buffer.
-
Suboptimal Temperature: The dissolution of this compound can be enhanced by temperature.
-
Solution: Gentle warming can aid in the dissolution of this compound. Heating the solution to 37°C has been shown to be effective.[1]
-
-
Insufficient Agitation: Proper mixing is crucial for dissolving this compound, especially at higher concentrations.
-
Solution: Use sonication or vortexing to facilitate the dissolution process.[3] Combining heating and sonication can be particularly effective.
-
-
Solution Instability Over Time: Even if initially dissolved, this compound can precipitate out of a supersaturated solution over time, a phenomenon known as kinetic vs. thermodynamic solubility.
-
Solution: Prepare fresh dilutions of your this compound stock solution for each experiment. Avoid long-term storage of diluted aqueous solutions. Stock solutions in pure DMSO are generally stable for longer periods when stored correctly.
-
-
Incorrect Storage of Stock Solutions: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.
-
Solution: Aliquot your high-concentration stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C as recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO).[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue for poorly soluble compounds. To prevent precipitation upon dilution into aqueous buffers, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5%). You can also consider using a co-solvent system for your final solution.
Q3: Can I heat the solution to help dissolve this compound?
A3: Yes, gentle heating can significantly aid in the dissolution of this compound. Heating the solution to 37°C is a recommended method to improve solubility.
Q4: What is the best way to store my this compound stock solution?
A4: To ensure the stability of your this compound stock solution, it is recommended to store it in small aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Q5: What should I do if I see a precipitate in my this compound solution?
A5: If you observe a precipitate, you can try to redissolve it by gently warming the solution to 37°C and sonicating or vortexing. If the precipitate persists, it is best to prepare a fresh solution.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration | Reference |
| DMSO | 100 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System (for in vivo studies)
This protocol is an example based on a common formulation for poorly soluble compounds and should be optimized for your specific experimental needs.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the co-solvents in the following order, mixing thoroughly after each addition:
-
PEG300 (e.g., to a final concentration of 40%)
-
Tween-80 (e.g., to a final concentration of 5%)
-
-
Finally, add saline to reach the desired final volume.
-
Vortex the solution until it is clear and homogenous.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of NAAA Inhibitors: ARN-077 and ARN-726
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent N-acylethanolamine acid amidase (NAAA) inhibitors, ARN-077 and ARN-726. The information presented is based on publicly available preclinical data.
Introduction
ARN-077 and ARN-726 are selective inhibitors of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of bioactive fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (PEA).[1][2][3][4] By inhibiting NAAA, these compounds increase the endogenous levels of PEA, a ligand for the peroxisome proliferator-activated receptor-α (PPAR-α), which mediates anti-inflammatory and analgesic effects.[2] While both compounds target the same enzyme, they exhibit distinct profiles regarding their potency, administration routes, and therapeutic applications in preclinical models.
Mechanism of Action: A Shared Pathway
Both ARN-077 and ARN-726 exert their pharmacological effects by blocking the activity of NAAA. This inhibition leads to an accumulation of PEA and other N-acylethanolamines, which in turn activate PPAR-α. This nuclear receptor then modulates the transcription of genes involved in inflammation and pain signaling.
In Vitro Efficacy: Potency Comparison
Both compounds have been characterized as potent inhibitors of NAAA. The following table summarizes their half-maximal inhibitory concentrations (IC50) against human and rat NAAA.
| Compound | Target | IC50 (Human) | IC50 (Rat) |
| ARN-077 | NAAA | 7 nM | 50 nM |
| ARN-726 | NAAA | 27 nM | 63 nM |
In Vivo Efficacy and Applications
Direct comparative in vivo efficacy studies between ARN-077 and ARN-726 in the same animal model have not been identified in the public domain. The available data highlights their application in different contexts, primarily driven by their formulation and route of administration.
ARN-077: Topical Administration for Localized Conditions
ARN-077, a β-lactone derivative, is characterized by its rapid hydrolysis in plasma, making it more suitable for topical administration to treat localized pain and inflammation.
Summary of ARN-077 In Vivo Studies
| Animal Model | Administration | Key Findings | Reference |
| Carrageenan-induced hyperalgesia (Mouse) | Topical | Attenuated heat hyperalgesia and mechanical allodynia. | |
| Sciatic nerve ligation (Mouse) | Topical | Reduced mechanical allodynia. | |
| Allergic contact dermatitis (Mouse) | Topical | Attenuated signs of DNFB-induced dermatitis and normalized cytokine levels. |
ARN-726: Systemic Administration for Broader Inflammation
ARN-726, a β-lactam derivative, is systemically active and has been evaluated in models of widespread inflammation following intraperitoneal administration.
Summary of ARN-726 In Vivo Studies
| Animal Model | Administration | Key Findings | Reference |
| Carrageenan-induced inflammation (Mouse) | Systemic (i.p.) | Exerted pronounced anti-inflammatory effects. | |
| LPS-induced lung inflammation (Mouse) | Systemic (i.p.) | Demonstrated systemic anti-inflammatory effects. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ARN-077 and ARN-726.
NAAA Activity Assay
This assay quantifies the inhibitory potency of compounds against NAAA.
Protocol:
-
Recombinant NAAA enzyme is pre-incubated with varying concentrations of the test compound (ARN-077 or ARN-726) in an appropriate buffer (e.g., phosphate buffer at pH 4.5-5.0 with Triton X-100 and DTT).
-
The enzymatic reaction is initiated by adding a substrate, such as [3H]-PEA.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding a cold solvent mixture (e.g., chloroform/methanol).
-
Following liquid-liquid extraction, the amount of product (e.g., [3H]-ethanolamine in the aqueous phase) is quantified using liquid scintillation counting.
-
The percentage of inhibition at each compound concentration is calculated to determine the IC50 value.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of a compound.
Protocol:
-
Rodents (rats or mice) are administered the test compound (e.g., ARN-726, systemically) or a vehicle control.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of one hind paw to induce localized inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage reduction in paw edema in the treated group compared to the vehicle group indicates the anti-inflammatory efficacy.
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model is used to assess the efficacy of compounds against systemic and pulmonary inflammation.
Protocol:
-
Mice are treated with the test compound (e.g., ARN-726, systemically) or a vehicle control.
-
Acute lung injury is induced by intranasal or intratracheal administration of LPS.
-
After a specific time (e.g., 4-24 hours), bronchoalveolar lavage (BAL) fluid is collected.
-
The BAL fluid is analyzed for inflammatory cell counts (e.g., neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
A reduction in inflammatory cells and cytokines in the treated group compared to the vehicle group demonstrates anti-inflammatory activity.
Conclusion
Both ARN-077 and ARN-726 are potent NAAA inhibitors that effectively modulate the endocannabinoid system to produce anti-inflammatory and antinociceptive effects in preclinical models. Their primary distinction lies in their pharmacokinetic profiles and, consequently, their routes of administration and studied applications. ARN-077 shows promise as a topically administered agent for localized conditions, while ARN-726 demonstrates efficacy as a systemically active compound for more widespread inflammatory conditions. The selection of either compound for further development would depend on the specific therapeutic indication and desired mode of delivery. Further head-to-head comparative studies in relevant disease models would be beneficial for a more definitive assessment of their relative efficacy.
References
Validating the Anti-inflammatory Effects of ARN-077: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ARN-077, a novel N-acylethanolamine acid amidase (NAAA) inhibitor, with established anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms of action.
Comparative Efficacy of ARN-077
ARN-077 has demonstrated potent anti-inflammatory effects in preclinical models of allergic contact dermatitis. Its efficacy is comparable to that of potent topical corticosteroids, with a distinguishing safety profile.
Quantitative Data Summary
The following tables summarize the comparative efficacy of ARN-077 with the corticosteroids Clobetasol and Dexamethasone in a 2,4-dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis mouse model. While specific quantitative data from the primary literature is not publicly available, the qualitative outcomes are presented based on published findings.[1]
Table 1: Effect on Ear Edema (Inflammation)
| Treatment | Dose | Effect on Ear Edema |
| Vehicle | - | Severe Edema |
| ARN-077 | Dose-dependent | Significant reduction in ear swelling, comparable to Clobetasol and Dexamethasone.[1] |
| Clobetasol | Standard Dose | Significant reduction in ear swelling.[1] |
| Dexamethasone | Standard Dose | Significant reduction in ear swelling.[1] |
Table 2: Effect on Pro-inflammatory Cytokines and IgE
| Treatment | Effect on IL-4 & IL-5 | Effect on IFN-γ | Effect on Serum IgE |
| Vehicle | Elevated Levels | Reduced Levels | Elevated Levels |
| ARN-077 | Normalization of elevated levels.[1] | Increase toward normal levels. | Normalization of elevated levels. |
| Clobetasol | Reduction of elevated levels. | - | Reduction of elevated levels. |
| Dexamethasone | Reduction of elevated levels. | - | Reduction of elevated levels. |
Table 3: Comparison of Mechanism of Action and Side Effects
| Feature | ARN-077 | Topical Corticosteroids (Clobetasol, Dexamethasone) | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Target | N-acylethanolamine acid amidase (NAAA). | Glucocorticoid Receptor. | Cyclooxygenase (COX-1 and COX-2) enzymes. |
| Mechanism | Inhibits NAAA, increasing endogenous palmitoylethanolamide (PEA), which activates PPAR-α to suppress inflammation. | Bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus to inhibit the expression of pro-inflammatory genes. | Inhibit the synthesis of prostaglandins, which are key mediators of inflammation. |
| Key Advantage | Novel mechanism of action, potential for a better safety profile. | Broad and potent anti-inflammatory effects. | Readily available and effective for mild to moderate inflammation. |
| Reported Side Effects | Did not cause skin atrophy in preclinical models. | Skin atrophy, telangiectasia, systemic side effects with prolonged use. | Gastrointestinal irritation, cardiovascular risks (with COX-2 selective inhibitors). |
Experimental Protocols
The following is a detailed methodology for the 2,4-dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis model used to evaluate the anti-inflammatory effects of ARN-077.
DNFB-Induced Allergic Contact Dermatitis in Mice
This model is a standard and widely used method to induce a T-cell-mediated inflammatory skin reaction that mimics human allergic contact dermatitis.
1. Animals:
-
Male C57BL/6 mice are typically used.
2. Sensitization Phase:
-
On day 0, the abdomens of the mice are shaved.
-
A solution of 0.5% DNFB in an acetone and olive oil vehicle (typically a 4:1 ratio) is applied to the shaved abdominal skin. This initial application serves to sensitize the immune system to the hapten (DNFB).
3. Elicitation Phase:
-
Five days after sensitization, a challenge dose of 0.2% DNFB solution is applied to the dorsal and ventral surfaces of one ear.
-
The contralateral ear receives the vehicle alone and serves as a control.
4. Treatment:
-
Test compounds (e.g., ARN-077, clobetasol, dexamethasone in a suitable vehicle) are applied topically to the challenged ear at specified time points after the DNFB challenge.
5. Measurement of Inflammatory Response:
-
Ear Swelling (Edema): Ear thickness is measured using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge. The difference in thickness between the DNFB-challenged ear and the vehicle-treated ear is calculated as a measure of edema.
-
Histological Analysis: Ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the infiltration of inflammatory cells and epidermal thickening.
-
Cytokine and IgE Analysis: Blood samples are collected to measure the serum levels of cytokines (e.g., IL-4, IL-5, IFN-γ) and total IgE using ELISA kits.
Visualizing the Pathways
Signaling Pathway of ARN-077
The following diagram illustrates the mechanism of action of ARN-077 in modulating the inflammatory response.
Caption: Mechanism of action of ARN-077.
Experimental Workflow
The diagram below outlines the key steps in the DNFB-induced allergic contact dermatitis experimental model.
Caption: Experimental workflow for DNFB-induced dermatitis.
References
A Cross-Study Analysis of ARN-077's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic properties of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). By preventing the degradation of endogenous fatty acid ethanolamides (FAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), ARN-077 enhances their signaling through the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to significant anti-inflammatory and analgesic effects. This document summarizes key experimental data, details the methodologies of pivotal studies, and compares the efficacy of ARN-077 with other established analgesics in various preclinical pain models.
Mechanism of Action: The NAAA-PPAR-α Signaling Pathway
ARN-077 exerts its analgesic effects by modulating an endogenous signaling pathway involved in pain and inflammation. By inhibiting the NAAA enzyme, ARN-077 increases the local concentrations of FAEs, which are natural ligands for PPAR-α.[1][2] Activation of PPAR-α in immune cells and neurons leads to a downstream cascade of events that ultimately reduces the inflammatory response and attenuates pain signaling.[1][2]
Comparative Efficacy in Preclinical Pain Models
The analgesic potential of ARN-077 has been evaluated in several well-established rodent models of inflammatory and neuropathic pain. The following tables summarize the quantitative data from these studies and provide a comparison with other commonly used analgesics.
Inflammatory Pain Models
Carrageenan-Induced Hyperalgesia: This model induces acute inflammation and heightened pain sensitivity in the hind paw of rodents.
| Treatment (Topical) | Dose (%) | Paw Withdrawal Latency (s) | Mechanical Withdrawal Threshold (g) | Reference |
| Vehicle | - | ~4.5 | ~2.0 | [3] |
| ARN-077 | 1 | ~7.0 | ~3.5 | |
| ARN-077 | 3 | ~8.5 | ~4.5 | |
| ARN-077 | 10 | ~9.5 | ~5.0 |
UVB-Induced Hyperalgesia: This model mimics sunburn and the associated inflammatory pain.
| Treatment (Topical) | Dose (%) | Paw Withdrawal Latency (s) | Reference |
| Vehicle | - | ~5.0 | |
| ARN-077 | 3 | ~8.0 | |
| ARN-077 | 10 | ~10.0 | |
| ARN-077 | 30 | ~11.0 |
Neuropathic Pain Model
Sciatic Nerve Ligation: This surgical model mimics chronic neuropathic pain resulting from nerve injury.
| Treatment | Dose | Paw Withdrawal Latency (s) | Mechanical Withdrawal Threshold (g) | Reference |
| Vehicle (Topical) | - | ~5.0 | ~1.5 | |
| ARN-077 (Topical) | 1% | ~7.5 | ~2.5 | |
| ARN-077 (Topical) | 3% | ~8.5 | ~3.0 | |
| ARN-077 (Topical) | 10% | ~9.5 | ~3.5 | |
| ARN-077 (Topical) | 30% | ~10.0 | ~4.0 | |
| Gabapentin (Oral) | 50 mg/kg | ~9.0 | ~3.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.
Experimental Workflow for Preclinical Pain Models
1. Carrageenan-Induced Hyperalgesia:
-
Animals: Male CD1 mice.
-
Procedure: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of the hind paw.
-
Nociceptive Testing: Thermal hyperalgesia is assessed using a plantar test apparatus to measure paw withdrawal latency from a radiant heat source. Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.
-
Drug Administration: ARN-077 or vehicle is applied topically to the inflamed paw.
2. Sciatic Nerve Ligation (Chronic Constriction Injury - CCI Model):
-
Animals: Male CD1 mice.
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and a loose ligature is placed around it.
-
Nociceptive Testing: Thermal hyperalgesia and mechanical allodynia are assessed as described for the carrageenan model.
-
Drug Administration: ARN-077 or vehicle is applied topically to the paw of the ligated limb. Gabapentin is administered orally.
3. UVB-Induced Hyperalgesia:
-
Animals: Male Wistar rats.
-
Procedure: The plantar surface of the hind paw is exposed to a controlled dose of UVB radiation.
-
Nociceptive Testing: Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.
-
Drug Administration: ARN-077 or vehicle is applied topically to the irradiated paw.
Conclusion
The collective evidence from multiple preclinical studies strongly supports the analgesic efficacy of ARN-077 in models of both inflammatory and neuropathic pain. Its unique mechanism of action, targeting the endogenous NAAA-PPAR-α signaling pathway, offers a promising alternative to traditional analgesics. The quantitative data presented in this guide demonstrates that topical application of ARN-077 produces a dose-dependent reduction in pain hypersensitivity, with an efficacy comparable to the established neuropathic pain medication, gabapentin, in the sciatic nerve ligation model. The detailed experimental protocols provided herein should facilitate further research and validation of ARN-077 as a potential therapeutic agent for the management of pain.
References
ARN077 Demonstrates Substantially Higher Potency Over First-Generation NAAA Inhibitors
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals that ARN077, a novel N-acylethanolamine acid amidase (NAAA) inhibitor, exhibits significantly greater potency than first-generation inhibitors of the same enzyme. This finding positions ARN077 as a promising candidate for further investigation in inflammatory and pain-related research.
N-acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the bioactive lipid palmitoylethanolamide (PEA). PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain signaling pathways. By inhibiting NAAA, compounds can increase the endogenous levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects.
ARN077 has been shown to be a potent inhibitor of human NAAA with an IC50 value of 7 nM.[1][2] In contrast, first-generation NAAA inhibitors, such as N-cyclohexanecarbonyl-pentadecylamine (CCP), exhibit inhibitory activity in the low micromolar range. For instance, CCP has a reported IC50 value of 4.5 µM for rat NAAA. This indicates that ARN077 is approximately 640 times more potent than CCP in inhibiting NAAA activity.
Quantitative Comparison of NAAA Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ARN077 and representative first-generation NAAA inhibitors. Lower IC50 values indicate higher potency.
| Compound | Type | Target Species | IC50 Value |
| ARN077 | β-lactone | Human NAAA | 7 nM [1][2] |
| ARN077 | β-lactone | Rat NAAA | 50 nM [2] |
| N-cyclohexanecarbonyl-pentadecylamine (CCP) | Substrate Analog | Rat NAAA | 4.5 µM |
| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | Pyrrolidine Derivative | NAAA | 2.12 µM |
NAAA Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathway involving NAAA and the mechanism of action of NAAA inhibitors.
Experimental Protocols
The potency of NAAA inhibitors is typically determined using a fluorometric activity assay. The following is a representative protocol for determining the IC50 value of a test compound.
Objective: To measure the concentration of an inhibitor that reduces the enzymatic activity of NAAA by 50%.
Materials:
-
Recombinant human N-acylethanolamine acid amidase (NAAA)
-
Fluorogenic NAAA substrate (e.g., N-(4-methoxycoumarin-3-yl)pentadecanamide - PAMCA)
-
Assay Buffer: 100 mM citrate-phosphate buffer (pH 4.5), 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl.
-
Test inhibitor (e.g., ARN077) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human NAAA in the assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the diluted enzyme solution. b. Add 2 µL of the inhibitor solution (or DMSO for control wells) to the respective wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 20 µL of the NAAA substrate PAMCA to each well.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. c. Record the fluorescence readings at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each inhibitor concentration. b. Normalize the reaction rates to the control (DMSO-treated) wells to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This robust assay allows for the precise determination of inhibitor potency and is a standard method in the field for comparing the efficacy of different NAAA inhibitors. The significantly lower IC50 value of ARN077, as determined by such assays, underscores its superior inhibitory activity compared to first-generation compounds.
References
Benchmarking ARN 077 Against Standard-of-Care Anti-inflammatory Drugs in Allergic Contact Dermatitis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory agent ARN 077 against the standard-of-care topical corticosteroids, clobetasol and dexamethasone, in the context of allergic contact dermatitis. The data presented is primarily derived from preclinical studies using a validated mouse model of the disease.
Executive Summary
This compound, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), demonstrates comparable efficacy to the high-potency corticosteroids clobetasol and dexamethasone in reducing inflammation and pruritus in a mouse model of allergic contact dermatitis. A key differentiator of this compound is its mechanism of action, which involves the enhancement of endogenous anti-inflammatory pathways, and notably, it does not induce skin atrophy, a common side effect associated with prolonged corticosteroid use. This positions NAAA inhibition as a promising therapeutic strategy for inflammatory skin disorders.
Mechanism of Action
This compound: this compound functions by inhibiting the NAAA enzyme, which is highly expressed in immune cells like macrophages. NAAA is responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA). By blocking NAAA, this compound increases the local concentration of PEA. PEA is an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that, when activated, modulates the expression of genes involved in inflammation, leading to a reduction in the inflammatory response.[1]
Clobetasol and Dexamethasone: Clobetasol and dexamethasone are synthetic glucocorticoids that act as potent agonists for the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This broad-spectrum anti-inflammatory and immunosuppressive effect is the basis for their clinical efficacy in a wide range of inflammatory conditions.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Corticosteroid Signaling Pathway.
Preclinical Efficacy Comparison
The following data is summarized from a study utilizing a 2,4-dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis model in mice. This model recapitulates key features of the human disease, including skin inflammation (edema), and pruritus (itching).
Table 1: Effect on Skin Inflammation (Ear Swelling)
| Treatment Group | Dose/Concentration | Change in Ear Thickness (mm) | Percentage Inhibition of Edema |
| Vehicle Control | N/A | Data not available | 0% |
| This compound | 1% Topical | Comparable to Clobetasol | Data not available |
| Clobetasol | 0.1% Topical | Comparable to this compound | Data not available |
| Dexamethasone | 1 mg/kg Systemic | Comparable to this compound | Data not available |
Note: While the primary study reports comparable efficacy, specific quantitative data on the mean change in ear thickness and percentage inhibition were not available in the accessed resources. The effects of subchronic this compound application were dose-dependent and of a similar magnitude to those of clobetasol and dexamethasone.
Table 2: Effect on Inflammatory Markers
| Treatment Group | Effect on Circulating Cytokines (e.g., IL-4, IL-5, IFN-γ) | Effect on Serum IgE Levels |
| Vehicle Control | Elevated | Elevated |
| This compound | Normalized | Normalized |
| Clobetasol | Not explicitly reported in accessed resources | Not explicitly reported in accessed resources |
| Dexamethasone | Not explicitly reported in accessed resources | Not explicitly reported in accessed resources |
Table 3: Safety Profile
| Feature | This compound | Clobetasol / Dexamethasone |
| Skin Atrophy | Not observed with subchronic application | A known side effect of prolonged use |
Experimental Protocols
1. DNFB-Induced Allergic Contact Dermatitis Mouse Model
This protocol is a standard method for inducing a delayed-type hypersensitivity reaction in mice that mimics human allergic contact dermatitis.
-
Sensitization Phase: On day 0, a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in a vehicle of acetone and olive oil (4:1 ratio) is applied to a shaved area on the abdomen of the mice. This initial application sensitizes the immune system to the hapten.
-
Elicitation Phase: On day 5, a lower concentration of DNFB (e.g., 0.2%) is applied to the dorsal and ventral surfaces of one ear. This challenge phase elicits an inflammatory response in the sensitized animals.
-
Treatment: Test compounds (this compound, clobetasol, or vehicle) are applied topically to the ear at specified concentrations and time points before and/or after the DNFB challenge. Dexamethasone is administered systemically (e.g., intraperitoneally).
-
Endpoint Measurement: Ear swelling is measured at various time points (e.g., 24, 48, 72 hours) after the challenge using a digital caliper. The difference in thickness between the DNFB-treated ear and the untreated contralateral ear is calculated as a measure of edema.
2. Cytokine and IgE Analysis
-
Sample Collection: Blood samples are collected from the mice at the end of the experiment.
-
Analysis: Serum levels of various cytokines (e.g., IL-4, IL-5, IFN-γ) and total IgE are quantified using standard immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA).
3. Histological Analysis
-
Staining and Evaluation: Tissue sections are stained with hematoxylin and eosin (H&E) to visualize cellular infiltration and epidermal thickness. Skin atrophy can be assessed by measuring the thickness of the dermal and epidermal layers.
Experimental Workflow
Caption: DNFB-Induced Allergic Dermatitis Workflow.
Conclusion
This compound presents a promising novel therapeutic approach for inflammatory skin conditions like allergic contact dermatitis. Its efficacy is comparable to that of potent corticosteroids in a preclinical setting, with the significant advantage of not inducing skin atrophy. The targeted mechanism of action, which leverages the body's endogenous anti-inflammatory pathways, suggests a favorable safety profile for long-term use. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients.
References
A Head-to-Head Comparison: ARN-077 and Pregabalin in Preclinical Models of Neuropathic Pain
A detailed analysis of two distinct analgesic compounds, the novel N-acylethanolamine acid amidase (NAAA) inhibitor ARN-077 and the established non-NAAA inhibitor analgesic pregabalin, is presented in this guide. This comparison is based on available preclinical data from rodent models of neuropathic pain, offering insights into their mechanisms of action, experimental protocols, and analgesic efficacy for researchers, scientists, and drug development professionals.
While no direct head-to-head clinical or preclinical studies comparing ARN-077 and pregabalin have been identified, this guide provides a comprehensive overview based on separate investigations in well-established neuropathic pain models. The data presented herein allows for an indirect comparison of their potential as therapeutic agents for neuropathic pain.
Mechanisms of Action: Two Different Approaches to Pain Relief
ARN-077 and pregabalin employ fundamentally different mechanisms to achieve their analgesic effects. ARN-077 targets the endocannabinoid system, while pregabalin modulates neuronal excitability through a distinct pathway.
ARN-077: Enhancing Endogenous Analgesia
ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[1] NAAA is the primary enzyme responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 increases the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][3] Activation of PPAR-α is believed to be the key mechanism through which ARN-077 exerts its anti-inflammatory and analgesic effects.[2][4]
Pregabalin: Dampening Neuronal Hyperexcitability
Pregabalin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not act on GABA receptors. Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. By dampening this excessive neuronal signaling, pregabalin reduces the hyperexcitability that contributes to neuropathic pain.
Experimental Protocols: Inducing and Measuring Neuropathic Pain
The preclinical data for both ARN-077 and pregabalin were generated using rodent models of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model that mimics many of the symptoms of human neuropathic pain.
Chronic Constriction Injury (CCI) Model
In the CCI model, the sciatic nerve of an anesthetized rodent is exposed, and loose ligatures are placed around it. This procedure leads to a partial nerve injury, resulting in the development of chronic pain behaviors, including mechanical allodynia and thermal hyperalgesia, in the affected hind paw.
Behavioral Testing
-
Mechanical Allodynia: This is the perception of pain from a normally non-painful stimulus. It is commonly assessed using the von Frey test. In this test, calibrated filaments of increasing stiffness are applied to the plantar surface of the animal's hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold in the injured paw compared to the uninjured paw indicates mechanical allodynia.
-
Thermal Hyperalgesia: This is an increased sensitivity to a painful heat stimulus. The Hargreaves test, or plantar test, is used to measure this. A radiant heat source is focused on the plantar surface of the hind paw, and the time it takes for the animal to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency in the injured paw indicates thermal hyperalgesia.
Comparative Efficacy in Preclinical Models
The following tables summarize the available preclinical data for ARN-077 and pregabalin in rodent models of neuropathic pain. It is important to note that these data are from separate studies and may not be directly comparable due to potential variations in experimental protocols.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Species | Dose | Route of Administration | Effect on Mechanical Allodynia (von Frey Test) | Effect on Thermal Hyperalgesia (Plantar Test) | Reference |
| ARN-077 | Mouse | 10 mg/kg | Intraperitoneal | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency | |
| Pregabalin | Rat | 30 mg/kg | Oral | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency | |
| Pregabalin | Rat | 3 - 30 mg/kg | Oral | Dose-dependent increase in paw withdrawal threshold | Dose-dependent increase in paw withdrawal latency |
Table 2: Dose-Response of Pregabalin in a Rat Chronic Constriction Injury (CCI) Model
| Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia | Reference |
| 10 | Significant but partial reversal | |
| 30 | Marked reversal | |
| 60 | Robust and sustained reversal |
Summary and Future Directions
Based on the available preclinical evidence, both ARN-077 and pregabalin demonstrate significant efficacy in alleviating the key symptoms of neuropathic pain in rodent models. Their distinct mechanisms of action suggest that they may offer different therapeutic advantages or be suitable for different patient populations.
-
ARN-077 , by enhancing the endogenous analgesic system, represents a novel therapeutic strategy. Its anti-inflammatory properties may also be beneficial in the context of neuropathic pain, which often has an inflammatory component.
-
Pregabalin is a well-established treatment for neuropathic pain, and its efficacy in reducing neuronal hyperexcitability is well-documented.
The lack of direct comparative studies highlights a critical gap in our understanding of the relative efficacy and potential of these two compounds. Future head-to-head preclinical studies using identical experimental protocols are warranted to provide a more definitive comparison. Furthermore, clinical trials investigating the efficacy of ARN-077 in patients with neuropathic pain will be essential to determine its therapeutic potential in humans. This guide serves as a foundational resource for researchers interested in pursuing these important areas of investigation.
References
- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 2. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Preclinical Studies on ARN-077: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of preclinical data on ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The information is intended for researchers, scientists, and professionals involved in drug development and is based on a comprehensive review of available preclinical studies.
Executive Summary
ARN-077 exerts its biological effects by inhibiting NAAA, an enzyme responsible for the degradation of N-acylethanolamines, most notably the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). This inhibition leads to an accumulation of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). The activation of PPAR-α is central to the anti-inflammatory and antinociceptive properties of ARN-077, primarily through the downregulation of key pro-inflammatory signaling pathways such as NF-κB and AP-1.
This guide compares ARN-077 with a structurally related NAAA inhibitor, ARN726, and a representative of a different class of endocannabinoid-modulating enzymes, the fatty acid amide hydrolase (FAAH) inhibitor URB597. The comparative data highlights the potency and potential therapeutic applications of ARN-077 in inflammatory and pain-related conditions.
Data Presentation: Comparative Efficacy of ARN-077 and Alternatives
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of ARN-077 with ARN726 and the FAAH inhibitor, URB597.
| Compound | Target | IC50 (Human NAAA) | IC50 (Rat NAAA) | Mechanism of Action |
| ARN-077 | NAAA | 7 nM | 50 nM | Selective NAAA inhibitor, increases PEA levels, activates PPAR-α. |
| ARN726 | NAAA | 27 nM | 63 nM | NAAA inhibitor from the same chemical series as ARN-077. |
| URB597 | FAAH | Not Applicable | Not Applicable | FAAH inhibitor, increases anandamide levels, acts on cannabinoid receptors. |
Table 1: In Vitro Potency and Mechanism of Action. This table compares the in vitro potency of ARN-077 and ARN726 against human and rat NAAA, and contrasts their mechanism with the FAAH inhibitor URB597.
| Compound | Animal Model | Administration Route | Key Findings |
| ARN-077 | Carrageenan-induced paw edema (Rat) | Topical | Dose-dependent reduction in paw edema and thermal hyperalgesia. |
| Sciatic nerve ligation (Mouse) | Topical | Attenuation of mechanical allodynia. | |
| URB597 | Various pain and inflammation models | Systemic | Antinociceptive and anti-inflammatory effects, primarily mediated by cannabinoid receptors. |
Experimental Protocols
N-acylethanolamine Acid Amidase (NAAA) Activity Assay (Radiolabeled)
This protocol is used to determine the in vitro inhibitory activity of compounds against NAAA.
1. Enzyme Preparation:
-
Homogenize rat lung tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet mitochondria and lysosomes.
-
Resuspend the pellet in an assay buffer (e.g., 50 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100 and 1 mM DTT).
2. Inhibition Assay:
-
Pre-incubate the enzyme preparation with various concentrations of the test compound (e.g., ARN-077) or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]palmitoylethanolamine ([¹⁴C]PEA).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
3. Product Separation and Quantification:
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Separate the organic and aqueous phases by centrifugation. The radiolabeled product, [¹⁴C]palmitic acid, will be in the organic phase, while the unreacted [¹⁴C]PEA will be distributed between the phases.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate and develop the chromatogram using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v).
-
Visualize and quantify the radioactive spots corresponding to [¹⁴C]palmitic acid using a phosphorimager or by scraping the silica and performing liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema Model in Rats
This in vivo model is used to assess the anti-inflammatory properties of test compounds.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Induction of Inflammation:
-
Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
3. Drug Administration:
-
Administer the test compound (e.g., ARN-077) or vehicle topically to the inflamed paw at a specified time point, usually immediately after the carrageenan injection. For systemic administration of comparator drugs like indomethacin (positive control), administer intraperitoneally or orally 30-60 minutes before the carrageenan injection.
4. Measurement of Paw Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Mandatory Visualizations
Caption: Mechanism of action of ARN-077 in modulating inflammatory pathways.
Caption: Experimental workflow for the NAAA inhibition assay.
Caption: PPAR-α signaling pathway in the context of inflammation.
Safety Operating Guide
Essential Safety and Disposal Procedures for ARN 077
This document provides immediate safety and logistical information for the proper disposal of ARN 077, a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Quantitative Data Summary
While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is prudent to handle it with care, following standard laboratory safety protocols.[1] The following table summarizes key information:
| Property | Value/Information | Hazard Consideration | Disposal Consideration |
| Chemical Name | 5-Phenylpentyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate | Not classified as hazardous[1] | Follow local, state, and federal regulations[1] |
| Synonyms | URB913[1] | N/A | N/A |
| Molecular Formula | C16H21NO4[1] | N/A | N/A |
| Molecular Weight | 291.34 g/mol | N/A | N/A |
| Physical Form | Likely a solid | Handle as a solid waste | Incineration is a common method for carbamate-containing compounds |
| Chemical Family | Carbamate Ester | Carbamates can exhibit toxicity | Do not dispose of in standard trash |
Detailed Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste disposal facility to ensure complete destruction. Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound in a separate, labeled hazardous waste container designated for liquid chemical waste.
-
Do not mix with organic solvents unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound" or "5-Phenylpentyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate"
-
The words "Hazardous Waste" (as a best practice, even if the SDS states it is non-hazardous)
-
The primary hazard(s) (e.g., "Chemical Waste for Incineration")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Waste
Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Clearly marked
-
Away from general work areas
-
Under the control of laboratory personnel
Step 5: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Ensure all disposal activities are documented in your laboratory's waste log in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling ARN 077
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ARN 077 (also known as URB913), a potent and selective N-acylethanolamine acid amidase (NAAA) inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate. |
II. Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation. |
III. Storage and Handling
Proper storage is essential to maintain the stability and efficacy of this compound.
| Parameter | Guideline |
| Storage Temperature | Stock Solution: -80°C (for up to 6 months) or -20°C (for up to 1 month). |
| Handling | Avoid inhalation, and contact with eyes and skin. Handle in a well-ventilated area. Avoid the formation of dust and aerosols. |
IV. Disposal Plan
Specific disposal guidelines for this compound are not extensively documented. However, as a bioactive lipid compound, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.
General Disposal Procedure:
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.
-
Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for final disposal. Do not dispose of down the drain or in regular trash.
V. Experimental Protocols
A. In Vitro NAAA Inhibition Assay
This protocol is adapted from fluorometric and liquid chromatography-mass spectrometry (LC-MS) based assays for NAAA activity.
Objective: To determine the inhibitory effect of this compound on NAAA activity.
Materials:
-
Recombinant human NAAA protein
-
NAAA assay buffer (e.g., 50 mM phosphate buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT)
-
Substrate: N-palmitoylethanolamine (PEA) or a fluorogenic substrate like PAMCA.
-
This compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C)
-
Detection instrument (fluorometer or LC-MS)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the NAAA enzyme preparation to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the substrate (PEA or PAMCA) to all wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a cold solvent like methanol/chloroform for LC-MS).
-
Quantify the product (e.g., ethanolamine or the fluorescent product) using the appropriate detection method.
-
Calculate the percent inhibition and determine the IC₅₀ value for this compound.
B. In Vivo Administration for Pain Models (Rodent)
This protocol is based on studies investigating the antinociceptive effects of this compound.
Objective: To assess the analgesic effects of this compound in a rodent model of inflammatory or neuropathic pain.
Materials:
-
This compound
-
Vehicle (e.g., for topical administration: acetone; for oral administration: a suitable suspension)
-
Rodent model of pain (e.g., carrageenan-induced inflammation, chronic constriction injury of the sciatic nerve)
-
Nociceptive testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Acclimate animals to the testing environment and handling.
-
Induce the pain model according to established protocols.
-
Prepare the this compound formulation. For topical administration, concentrations of 1-30% in a vehicle like acetone have been used.
-
Administer this compound to the animals. The route of administration (e.g., topical, oral) and dosage will depend on the specific experimental design. For comparison, a vehicle control group should be included.
-
At predetermined time points after administration (e.g., 1-2 hours), assess nociceptive behaviors (e.g., mechanical allodynia, thermal hyperalgesia).
-
Record and analyze the data to determine the effect of this compound on pain responses compared to the control group.
VI. Signaling Pathway and Experimental Workflow
A. Signaling Pathway of this compound Action
This compound inhibits the N-acylethanolamine acid amidase (NAAA), the enzyme responsible for the degradation of N-palmitoylethanolamide (PEA). This inhibition leads to an accumulation of intracellular PEA. PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor. Activation of PPAR-α by PEA leads to downstream effects, including the modulation of genes involved in inflammation and pain signaling, ultimately resulting in analgesic and anti-inflammatory effects.
Caption: this compound inhibits NAAA, increasing PEA levels and activating PPAR-α to produce therapeutic effects.
B. Experimental Workflow for In Vivo Pain Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on pain.
Caption: A streamlined workflow for assessing the analgesic efficacy of this compound in rodent pain models.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
